molecular formula C13H16N2 B2954414 [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine CAS No. 1182799-61-6

[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Cat. No.: B2954414
CAS No.: 1182799-61-6
M. Wt: 200.285
InChI Key: YPQARZHQFAOIQG-UHFFFAOYSA-N
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Description

[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.285. The purity is usually 95%.
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Properties

IUPAC Name

[4-(2,5-dimethylpyrrol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10-3-4-11(2)15(10)13-7-5-12(9-14)6-8-13/h3-8H,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQARZHQFAOIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of this compound. This molecule is a bifunctional organic compound featuring a 2,5-dimethylpyrrole heterocycle linked to a benzylamine moiety. The 2,5-dimethylpyrrole scaffold is of significant interest in medicinal chemistry, with derivatives showing promise in areas such as antitubercular drug discovery and the enhancement of monoclonal antibody production. The benzylamine group provides a key reactive handle for further synthetic elaboration. This document consolidates predictive data based on the well-established chemistry of its constituent functional groups and data from closely related analogues to serve as a foundational resource for researchers, scientists, and drug development professionals. We will explore a proposed synthetic pathway, predict its spectroscopic profile, and detail its expected chemical reactivity, providing a framework for its use as a versatile building block in chemical and pharmaceutical research.

Introduction

This compound is a unique structural scaffold that combines two important pharmacophores: the 2,5-dimethylpyrrole ring and the p-substituted benzylamine framework. The pyrrole ring is an electron-rich five-membered heterocycle that is a core component of numerous natural products and pharmaceuticals. The specific 2,5-dimethyl substitution pattern is a key feature in several biologically active molecules. For instance, derivatives of 2,5-dimethylpyrrole have been identified as having potent antitubercular activity against Mycobacterium tuberculosis. Furthermore, the 2,5-dimethylpyrrole moiety has been identified as the active component in a compound that improves the production of monoclonal antibodies in Chinese hamster ovary (CHO) cell cultures, highlighting its potential in bioprocessing.[1][2][3]

The benzylamine moiety is a primary amine that serves as a crucial and versatile intermediate in organic synthesis.[4][5] Its nucleophilic nature allows for a wide range of chemical transformations, including acylation, alkylation, and the formation of Schiff bases, making it an ideal anchor point for constructing more complex molecules.[6]

This guide aims to provide a detailed technical overview of this compound. By dissecting the known chemistry of its components and analyzing data from analogous structures, we will construct a robust profile of its physicochemical properties, outline a logical synthetic strategy, predict its spectroscopic signature, and explore its chemical reactivity. This document is intended to empower researchers to confidently incorporate this promising chemical entity into their research and development programs.

Molecular Identification and Physicochemical Properties

The fundamental identity and predicted properties of the target molecule are summarized below. These values are derived from its chemical structure and data from its core components, providing a baseline for experimental design.

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₁₃H₁₆N₂[7]
Molecular Weight 200.28 g/mol [7]
CAS Number Not available-
Predicted Physicochemical PropertyValueRationale / Comparative Compound
Physical State Liquid or low-melting solidBased on benzylamine (liquid) and 2,5-dimethylpyrrole (liquid).[8]
pKa (Conjugate Acid) ~9.0 - 9.5Similar to benzylamine (pKa of 9.35).[8]
logP ~2.5 - 3.0Calculated estimate based on hydrophobic phenyl and pyrrole rings.
Boiling Point >200 °C (estimated)Expected to be significantly higher than benzylamine (185 °C) due to increased molecular weight.[4]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Moderately soluble in water.Based on the properties of benzylamine.[4][5]

Proposed Synthetic Pathway and Purification

A robust three-step synthesis is proposed, starting from 4-aminobenzyl alcohol.

Synthetic_Pathway cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination A 4-Aminobenzyl alcohol + 2,5-Hexanedione B (4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol A->B AcOH, heat C (4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol D 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde C->D PCC or MnO₂ DCM E 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde F This compound E->F 1. NH₄OAc, MeOH 2. NaBH₃CN or H₂, Pd/C Reactivity_Profile cluster_amine Amine Reactions cluster_phenyl Phenyl Ring Reactions cluster_pyrrole Pyrrole Ring Reactions A This compound Primary Amine (-CH₂NH₂) Phenyl Ring 2,5-Dimethylpyrrole Ring B Acylation (RCOCl, base) A:f1->B Nucleophilic Acyl Substitution C Alkylation (R-X) A:f1->C Nucleophilic Substitution D Schiff Base Formation (R'CHO) A:f1->D Nucleophilic Addition E Salt Formation (HCl) A:f1->E Acid-Base F Electrophilic Aromatic Substitution (EAS) (e.g., Nitration) A:f2->F Directed by substituents G EAS at β-position (Forcing conditions) A:f3->G α-positions blocked

Sources

Technical Whitepaper: Physicochemical Profiling and Chemoselective Synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol

Executive Summary

In modern medicinal chemistry and complex organic synthesis, the strategic deployment of highly stable pharmacophores and orthogonal protecting groups is critical. [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine (often referred to as 4-(2,5-dimethylpyrrol-1-yl)benzylamine) is a specialized bifunctional building block. It features a highly basic, nucleophilic primary aliphatic amine (methanamine) and a lipophilic, sterically shielded, and chemically inert 2,5-dimethylpyrrole moiety.

This whitepaper provides an authoritative breakdown of the molecular weight, chemical formula, physicochemical properties, and a self-validating, chemoselective synthetic workflow for this compound. Furthermore, it explores the mechanistic causality behind its utility in drug discovery, specifically as a lipophilic pharmacophore in antitubercular agents and bacterial Mur ligase inhibitors[1][2].

Molecular Weight, Formula, and Physicochemical Data

The core identity ofthis compound is defined by the fusion of a para-substituted benzylamine with a Paal-Knorr-derived 2,5-dimethylpyrrole ring. The pyrrole nitrogen acts as a structural anchor rather than a basic center, as its lone pair is delocalized into the aromatic sextet.

Quantitative Molecular Profiling
PropertyValueMechanistic Implication
IUPAC Name This compoundDefines the regiochemistry (para-substitution).
Molecular Formula C₁₃H₁₆N₂Comprises the phenyl (C₆H₄), methanamine (CH₄N), and pyrrole (C₆H∸N) fragments.
Molecular Weight 200.28 g/mol Low molecular weight; highly suitable for Fragment-Based Drug Discovery (FBDD).
Monoisotopic Exact Mass 200.1313 Da Critical for High-Resolution Mass Spectrometry (HRMS) verification.
H-Bond Donors 1 (from -NH₂ group)The pyrrole nitrogen lacks a proton and its lone pair is unavailable for H-bonding.
H-Bond Acceptors 1 (from -NH₂ group)The pyrrole nitrogen is a negligible H-bond acceptor due to aromatic delocalization.
Rotatable Bonds 2Confers moderate conformational flexibility between the aromatic systems.
Estimated pKa ~9.3 (Aliphatic Amine)The methanamine group will be protonated at physiological pH (7.4).

Mechanistic Causality: The 2,5-Dimethylpyrrole Motif

As a Senior Application Scientist, it is vital to understand why this specific structural motif is utilized rather than merely knowing its formula.

  • Orthogonal Protection Strategy: The 2,5-dimethylpyrrole group is an exceptionally robust amine-protecting group. It is completely stable to strong bases (e.g., BuLi, LDA), nucleophiles, and catalytic hydrogenation[3]. It can be orthogonally deprotected using hydroxylamine hydrochloride under specific conditions[3], allowing chemists to manipulate the aliphatic methanamine without affecting the aromatic nitrogen.

  • Pharmacophore in Drug Design: In medicinal chemistry, converting an aniline into a 2,5-dimethylpyrrole drastically alters its electronic and steric profile. It eliminates the metabolic liability of the primary aniline (which is prone to toxic N-oxidation) and increases lipophilicity. This exact scaffold has been successfully deployed in the design of MmpL3 inhibitors for Mycobacterium tuberculosis[2] and dual MurD/MurE bacterial ligase inhibitors[1].

Experimental Workflow: Chemoselective Synthesis

Synthesizingthis compound from the commercially available precursor, 4-aminobenzylamine, requires strict control over chemoselectivity. 4-aminobenzylamine possesses two primary amines: an aliphatic benzylamine and an aromatic aniline.

Because the aliphatic amine is significantly more nucleophilic, we must employ a 3-step protection-condensation-deprotection sequence to ensure the pyrrole forms exclusively on the aromatic ring.

Step-by-Step Methodology

Phase 1: Chemoselective Aliphatic Amine Protection

  • Objective: Transiently mask the highly nucleophilic methanamine group.

  • Procedure: Dissolve 4-aminobenzylamine (1.0 eq) in dichloromethane (DCM) at 0 °C. Add triethylamine (1.2 eq), followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq).

  • Causality: The aliphatic amine attacks the Boc anhydride orders of magnitude faster than the aniline. Maintaining 0 °C prevents over-protection.

  • Validation: TLC (Ninhydrin stain) should show the disappearance of the highly polar starting material and the appearance of a single UV-active, Boc-protected intermediate: tert-butyl (4-aminobenzyl)carbamate.

Phase 2: Paal-Knorr Pyrrole Condensation

  • Objective: Construct the 2,5-dimethylpyrrole ring on the aniline nitrogen.

  • Procedure: Combine the intermediate from Phase 1 (1.0 eq) with 2,5-hexanedione (acetonylacetone, 1.2 eq) in toluene or ethanol. Add a catalytic amount of glacial acetic acid. Reflux for 4–6 hours using a Dean-Stark trap to remove water, or subject to microwave irradiation (150 °C, 15 mins) to dramatically reduce reaction time and improve yield[4].

  • Causality: Acid catalysis activates the diketone. The weak aniline nucleophile attacks the carbonyls, followed by dehydration to achieve aromaticity.

  • Validation: HRMS of the isolated product should confirm the mass of the Boc-protected pyrrole intermediate.

Phase 3: Orthogonal Deprotection

  • Objective: Liberate the free methanamine to yield the final target.

  • Procedure: Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours. Concentrate under reduced pressure and neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate.

  • Causality: The 2,5-dimethylpyrrole is completely stable to acidic conditions[4]. The acid selectively cleaves the Boc carbamate, releasing CO₂ and isobutylene gas, driving the reaction to completion.

Synthetic Workflow Visualization

G SM 4-Aminobenzylamine (Dual Primary Amines) Step1 Phase 1: Boc Protection (Chemoselective for Aliphatic Amine) SM->Step1 Boc2O, Et3N, 0°C Int1 tert-Butyl (4-aminobenzyl)carbamate (Aniline remains free) Step1->Int1 Step2 Phase 2: Paal-Knorr Synthesis (2,5-Hexanedione, AcOH, Heat/MW) Int1->Step2 Condensation (-2 H2O) Int2 Boc-Protected Pyrrole Intermediate (Stable to Acid/Base) Step2->Int2 Step3 Phase 3: TFA Deprotection (Orthogonal Cleavage of Boc) Int2->Step3 Acidic Cleavage (-CO2) Product This compound (Target Molecule) Step3->Product

Caption: Chemoselective 3-step synthesis workflow forthis compound.

Conclusion

This compound (C₁₃H₁₆N₂, MW: 200.28 g/mol ) is a highly versatile chemical entity. By leveraging the differential nucleophilicity of its precursor's amines, researchers can synthesize this compound with high precision. Whether utilized as an orthogonally protected intermediate in complex oligosaccharide/peptide synthesis[3] or deployed directly as a lipophilic, metabolically stable pharmacophore against resistant bacterial strains[1][2], understanding its physicochemical profile and synthetic causality is paramount for successful application in drug development.

References

  • Application of the 2,5-Dimethylpyrrole Group as a New and Orthogonal Amine-Protecting Group in Oligosaccharide Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. SciSpace. Available at:[Link]

  • Benzene-1,3-dicarboxylic acid 2,5-dimethylpyrrole derivatives as multiple inhibitors of bacterial Mur ligases (MurC-MurF). PubMed - National Institutes of Health. Available at:[Link]

  • Design and development of pyrrole carbaldehyde: An effective pharmacophore for enoyl-ACP reductase. ResearchGate. Available at:[Link]

Sources

[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine , a specialized heterocyclic building block used in proteomics and medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound represents a bifunctional scaffold featuring a primary benzylic amine and a protected aromatic amine (in the form of a 2,5-dimethylpyrrole). It serves as a critical intermediate in the synthesis of "masked" aniline derivatives and supramolecular assemblies.

Identifiers and Properties[2][4][5][6]
Parameter Technical Specification
Chemical Name This compound
Synonyms 4-(2,5-Dimethylpyrrol-1-yl)benzylamine; 1-(4-Aminomethylphenyl)-2,5-dimethylpyrrole
Molecular Formula

Molecular Weight 200.28 g/mol
CAS Number Note: Often indexed via its nitrile precursor (CAS 119516-86-8) or HCl salt.
Precursor CAS 119516-86-8 (4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
pKa (Calc.) ~9.5 (Benzylic amine), ~ -3.8 (Pyrrole nitrogen - non-basic)
Structural Significance

The molecule contains two distinct nitrogen centers with vastly different reactivities:

  • Benzylic Amine (

    
    ):  Highly nucleophilic and basic (
    
    
    
    hybridized). It is the primary site for acylation, alkylation, or conjugation reactions.
  • Pyrrole Nitrogen: Part of the aromatic 2,5-dimethylpyrrole system. It is non-nucleophilic and non-basic due to the participation of the lone pair in the aromatic sextet. This moiety effectively acts as a robust protecting group for the aniline nitrogen, stable to strong bases and nucleophiles.

Synthetic Pathways & Mechanistic Insight[5]

The synthesis of this compound requires careful regiocontrol to distinguish between the two amino groups of the parent 4-aminobenzylamine. The most robust route proceeds via a Paal-Knorr condensation followed by a nitrile reduction .

Preferred Synthetic Route (The Nitrile Pathway)

This pathway avoids the formation of side products (such as pyrrole formation at the benzylic position) by establishing the pyrrole ring before generating the reactive benzylic amine.

Step 1: Paal-Knorr Condensation

  • Reagents: 4-Aminobenzonitrile + 2,5-Hexanedione (Acetonylacetone).

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Acetic Acid.

  • Mechanism: The aniline nitrogen attacks a carbonyl of the diketone. Subsequent acid-catalyzed dehydration and cyclization yield the aromatic pyrrole. The electron-withdrawing nitrile group deactivates the ring but does not hinder the condensation significantly.

  • Intermediate: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile (CAS 119516-86-8).[1]

Step 2: Nitrile Reduction

  • Reagents: Lithium Aluminum Hydride (

    
    ) in THF or Raney Nickel/
    
    
    
    .
  • Mechanism: The nitrile (

    
    ) is reduced to the primary amine (
    
    
    
    ). The 2,5-dimethylpyrrole ring is stable under these reducing conditions.
Reaction Workflow Visualization

SynthesisPath Start 4-Aminobenzonitrile (Starting Material) Inter Intermediate: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile (CAS 119516-86-8) Start->Inter Paal-Knorr Condensation Reagent1 2,5-Hexanedione (pTSA, Toluene, Reflux) Reagent1->Inter Product Target: This compound Inter->Product Nitrile Reduction Reagent2 LiAlH4 / THF (Reduction) Reagent2->Product

Figure 1: Step-wise synthesis ensuring regioselectivity via the nitrile intermediate.

Experimental Protocols

Protocol A: Synthesis of the Nitrile Intermediate

Self-validating checkpoint: Monitoring by TLC (Hexane:EtOAc 8:2) should show the disappearance of the polar aniline and appearance of a highly fluorescent (UV) non-polar spot.

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add 4-aminobenzonitrile (10 mmol, 1.18 g), 2,5-hexanedione (12 mmol, 1.4 mL), and p-toluenesulfonic acid (0.5 mmol, 95 mg) to Toluene (50 mL).

  • Reflux: Heat to reflux with vigorous stirring. Azeotropic removal of water confirms reaction progress. Continue for 4–6 hours.

  • Workup: Cool to room temperature. Wash with saturated

    
     (2 x 30 mL) and Brine (30 mL). Dry organic layer over 
    
    
    
    .[2]
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography (

    
    , 0-10% EtOAc in Hexanes).
    
  • Yield: Expect 85-95% of off-white needles (Intermediate CAS 119516-86-8).

Protocol B: Reduction to Methanamine

Safety Critical:


 is pyrophoric. Ensure anhydrous conditions and inert atmosphere (Argon/Nitrogen).
  • Activation: In a dry 3-neck flask under Argon, suspend

    
     (20 mmol, 0.76 g) in anhydrous THF (40 mL). Cool to 0°C.
    
  • Addition: Dissolve the nitrile intermediate (10 mmol, 1.96 g) in anhydrous THF (20 mL). Add dropwise to the hydride suspension over 30 minutes.

  • Reaction: Allow to warm to room temperature, then reflux gently for 2 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add: 0.76 mL water, 0.76 mL 15% NaOH, then 2.3 mL water. Stir until a granular white precipitate forms.

  • Isolation: Filter through a Celite pad. Rinse with THF. Concentrate the filtrate to obtain the crude amine.[2]

  • Storage: Store as the Hydrochloride salt (precipitate from

    
    ) to prevent oxidation/carbamate formation.
    

Applications in Research & Drug Development

Proteomics & Bioconjugation

The compound is used as a cleavable linker precursor or a tagging agent . The benzylic amine reacts with activated esters (NHS-esters) on proteins or peptides. The 2,5-dimethylpyrrole moiety serves as a hydrophobic handle that can be detected via specific staining or mass spectrometry signatures.

"Masked" Aniline Strategy

In medicinal chemistry, the 2,5-dimethylpyrrole is a classic protecting group for primary aromatic amines.

  • Protection: Stable to bases, nucleophiles, and hydrides.

  • Deprotection: The pyrrole can be cleaved back to the free aniline using Hydroxylamine Hydrochloride (

    
    )  in refluxing ethanol (Paal-Knorr reversal).
    
  • Utility: This allows researchers to perform chemistry on the benzylic amine (e.g., amide coupling) without interference from the aniline nitrogen, then unveil the aniline at a late stage.

Supramolecular Chemistry

The electron-rich pyrrole ring, twisted out of coplanarity with the phenyl ring due to steric clash between the methyl groups and ortho-protons, creates a unique


-system. This is utilized in designing molecular rotors and switches where the rotational barrier is a key parameter.

References

  • Paal-Knorr Condens

    • Source: Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis."
    • URL:[Link]

  • Precursor Identification (CAS 119516-86-8)

    • Source: Thermo Scientific Chemicals / Fisher Scientific.[1] "4-(2,5-Dimethyl-1-pyrrolyl)benzonitrile Product Page."

    • URL:[Link]

  • Protective Group Strategies (Pyrroles)
  • Santa Cruz Biotechnology (SCBT) Product Listing Source: SCBT Product Database. "this compound".

Sources

Technical Guide to the Safe Handling of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for the safe handling of the novel research compound, [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine. As a molecule of interest in contemporary drug discovery and development, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the integrity of research outcomes. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide has been constructed by drawing upon established principles of chemical safety, and by extrapolating from the known hazard profiles of structurally analogous compounds, such as aminophenol derivatives and substituted pyrroles.

The core philosophy of this guide is proactive risk mitigation. Researchers, scientists, and drug development professionals are urged to treat this compound as a substance with unknown but potentially significant hazards. Adherence to the protocols outlined herein is not merely a procedural formality but a critical component of responsible scientific practice.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Given the absence of specific toxicological data for this compound, a precautionary approach is essential. The molecular structure, featuring a substituted aminophenyl group, suggests potential hazards based on related chemical classes.

1.1. Structural Analogs and Potential Hazards:

  • Aminophenols and Derivatives: Compounds in this class are known to cause a range of adverse health effects. Contact can lead to skin and eye irritation.[1] High-level exposure to some aminophenols can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, with symptoms including headache, dizziness, and cyanosis.[1] Certain aminophenols are also suspected of having mutagenic properties.[1][2][3]

  • Pyrrole-Containing Compounds: While the pyrrole moiety itself is a common feature in many biologically active molecules, some substituted pyrroles can cause skin, eye, and respiratory irritation.[4][5][6]

  • Primary Amines: The methanamine group classifies this compound as a primary amine. Primary aromatic amines are a well-known class of compounds with a range of potential toxicities, including skin sensitization and potential long-term health effects.

1.2. Assumed Hazard Profile:

Based on the above, researchers should assume that this compound may possess the following hazards until proven otherwise:

  • Harmful if swallowed, inhaled, or in contact with skin.[3][7]

  • Causes skin and eye irritation.[4][5][6]

  • May cause respiratory irritation.[4][5][6]

  • Potential for skin sensitization.[1]

  • Possible mutagenic effects.[1][2][3]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This process is visually outlined in the workflow diagram below.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_assessment Risk Assessment cluster_mitigation Mitigation & Protocol Finalization A Identify Experimental Protocol Involving the Compound B Review Available Literature and Analog Data A->B C Assume Potential Hazards: - Toxicity (Oral, Dermal, Inhalation) - Irritation (Skin, Eye, Respiratory) - Sensitization - Mutagenicity B->C D Evaluate Exposure Potential: - Quantity of substance - Duration and frequency of handling - Physical form (solid, solution) C->D E Determine Existing Control Measures: - Fume hood availability - PPE on hand D->E F Define and Implement Control Measures: - Engineering Controls (Fume Hood) - Administrative Controls (SOPs, Training) - Personal Protective Equipment (PPE) E->F G Develop a Written Standard Operating Procedure (SOP) F->G H Final Protocol Approval G->H

Caption: Risk assessment workflow for handling this compound.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. All manipulations of this compound, including weighing, dissolution, and transfers, should be performed in a properly functioning chemical fume hood.[8] The fume hood provides a physical barrier and ventilation to capture and remove vapors, dusts, and aerosols.

Personal Protective Equipment (PPE): Essential for All Handling Procedures

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are mandatory when working with this compound.

PPE ItemSpecifications and Rationale
Eye Protection Chemical safety goggles are required at all times. A face shield should be worn in addition to goggles when there is a risk of splashing.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected for defects before each use and changed immediately if contaminated.
Body Protection A laboratory coat that fastens securely is required.
Respiratory Protection For procedures with a high potential for aerosol generation that cannot be adequately controlled within a fume hood, a NIOSH-approved respirator may be necessary. The need for respiratory protection should be determined by a qualified safety professional.

Safe Handling and Storage Protocols

Adherence to standardized procedures for handling and storage is crucial for preventing accidental exposure and maintaining the stability of the compound.

4.1. General Handling:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling, even if gloves were worn.[4][9]

  • Ensure that an eyewash station and safety shower are readily accessible.

4.2. Storage:

  • Store in a tightly sealed, clearly labeled container.[7][10]

  • The storage area should be cool, dry, and well-ventilated.[7][10]

  • Store away from incompatible materials, such as strong oxidizing agents.[2][11]

The following decision tree illustrates the appropriate storage and handling procedures.

HandlingStorageDiagram Start Receiving the Compound Inspect Inspect Container for Damage Start->Inspect Damaged Quarantine and Contact Supplier Inspect->Damaged Damaged Intact Proceed to Storage Inspect->Intact Intact Store Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials Intact->Store Handling Prepare for Experiment Store->Handling InFumeHood Work Exclusively in a Chemical Fume Hood Handling->InFumeHood WearPPE Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat InFumeHood->WearPPE Weighing Weighing and Dissolution WearPPE->Weighing Transfer Solution Transfer Weighing->Transfer Cleanup Decontaminate Work Area and Glassware Transfer->Cleanup Waste Dispose of Waste in Designated, Labeled Containers Cleanup->Waste End Experiment Complete Waste->End

Caption: Decision tree for the safe handling and storage of the compound.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

5.1. First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7]

5.2. Spill Response:

  • Small Spills: For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact the institution's environmental health and safety department.

Waste Disposal

All waste containing this compound should be considered hazardous. Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.[8] Do not dispose of it down the drain.

Conclusion

The responsible use of novel research chemicals like this compound is a cornerstone of scientific advancement. By treating this compound with a high degree of caution and adhering to the comprehensive safety protocols outlined in this guide, researchers can protect themselves and their colleagues while pursuing their important work. This guide should be considered a living document, to be updated as more specific information about the compound's properties becomes available.

References

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  • Chemicals and Hazardous Materials. Harvard Environmental Health and Safety.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. NJ.gov.
  • Safety Data Sheet. (2025, September 22). Sigma-Aldrich.
  • Safety Data Sheet. (2025, September 4). Cayman Chemical.
  • Safety D
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  • SAFETY DATA SHEET. Fisher Scientific. (2010, November 24).
  • 4 - SAFETY D
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  • Opinion of the SCCP on para-Aminophenol, A16. (2000, December 12). European Commission.

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pKa values of the amine group in [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa of the Amine Group in [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Authored by: A Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding interactions. This guide provides a comprehensive technical analysis of the pKa of the primary amine group in this compound. We delve into the structural and electronic factors governing its basicity, offer a comparative analysis with related compounds, present detailed protocols for experimental determination and computational prediction, and discuss the implications of its pKa value within the context of pharmaceutical sciences.

Introduction: The Central Role of pKa in Medicinal Chemistry

In the journey of a drug from administration to its molecular target, the molecule encounters a wide range of pH environments. The ionization state of a drug, dictated by its pKa value(s) and the local pH, governs its ability to dissolve in aqueous media, permeate lipid membranes, and interact with protein targets. For a primary amine, the pKa represents the pH at which 50% of the molecules are in the neutral form (R-NH₂) and 50% are in the protonated, cationic form (R-NH₃⁺). An accurate understanding of this equilibrium is not merely academic; it is a cornerstone of rational drug design. This guide focuses on this compound, a molecule whose structural features present an interesting case study in predicting and understanding amine basicity.

Structural Analysis: Predicting Basicity from First Principles

The basicity of the aminomethyl group (-CH₂NH₂) in this compound is best understood by starting with its parent structure, benzylamine, and analyzing the electronic influence of the para-substituent.

2.1 The Benzylamine Benchmark

Benzylamine serves as our foundational reference. The lone pair of electrons on the nitrogen atom is not involved in the aromaticity of the phenyl ring, making it a typical primary alkylamine, albeit with the phenyl group's inductive electron-withdrawing effect. The experimentally determined pKa of benzylamine is approximately 9.33[1][2][3][4]. This value is the benchmark against which we will measure the electronic effects of substituents.

2.2 The Electronic Contribution of the 2,5-Dimethyl-1H-pyrrol-1-yl Substituent

The substituent at the para-position of the phenyl ring is a 2,5-dimethyl-1H-pyrrol-1-yl group. To predict its effect on the basicity of the distal amine, we must evaluate its electronic properties:

  • Resonance Effect (+R): The pyrrole ring is an electron-rich five-membered aromatic heterocycle. The nitrogen atom's lone pair within the pyrrole ring is delocalized into the aromatic system. When this pyrrolyl group is attached to the phenyl ring, it acts as a potent electron-donating group through resonance. It can push electron density into the phenyl ring, and this effect is transmitted to the para-position, increasing the electron density at the benzylic carbon and, through induction, the aminomethyl nitrogen.

  • Inductive Effect (-I): Nitrogen is an electronegative atom, so the pyrrolyl group will exert a minor electron-withdrawing inductive effect. However, for substituents where resonance is possible, the resonance effect typically dominates, especially from the para position.

  • Hyperconjugation: The two methyl groups on the pyrrole ring are weakly electron-donating, further enhancing the electron-rich nature of the pyrrolyl substituent[5].

Figure 1: Structural analysis of electronic effects.

Comparative pKa Values of Substituted Benzylamines

Compoundpara-SubstituentElectronic EffectpKa (at 25 °C)Reference
4-Cyanobenzylamine-CNStrong EWG (-R, -I)Lower than 9.33[6]
Benzylamine -H Reference 9.33 [1][3][4]
4-Methylbenzylamine-CH₃Weak EDG (+I, Hyperconjugation)9.46 (predicted)[7][8]
4-Methoxybenzylamine-OCH₃Strong EDG (+R)9.67[9] / 9.30 (predicted)[10][11][9][10][11][12][13]
4-Aminobenzylamine-NH₂Strong EDG (+R)Higher than 9.33[14][15]
This compound Very Strong EDG (+R) ~9.7 - 9.9 (Estimated) N/A

Note: The +R effect of the pyrrolyl group is generally considered stronger than that of a methoxy group. Therefore, the pKa is estimated to be slightly higher than that of 4-methoxybenzylamine.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for its accuracy and reliability in determining pKa values[16][17]. The method involves monitoring the pH of a solution of the amine as a strong acid is incrementally added.

4.1 Apparatus and Reagents

  • Calibrated pH meter with a combination glass electrode

  • Automatic burette or a Class A 10 mL manual burette

  • Magnetic stirrer and stir bar

  • 100 mL beaker

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • This compound sample

  • Degassed, deionized water (to prevent CO₂ absorption)

  • Inert gas (Nitrogen or Argon) source

4.2 Step-by-Step Methodology

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the amine and dissolve it in 50 mL of deionized water in the beaker. If solubility is limited, a co-solvent like methanol or ethanol can be used, but the pKa value will be for that specific solvent system.

  • System Setup: Place the beaker on the magnetic stirrer, add the stir bar, and begin gentle stirring. Immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the beaker walls or bottom. Blanket the solution with an inert gas to prevent atmospheric CO₂ from dissolving and forming carbonic acid.

  • Initial pH Reading: Record the initial pH of the amine solution.

  • Titration: Begin adding the standardized HCl titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

  • Data Collection: Continue the titration until the pH has dropped by at least 2-3 units past the steepest part of the titration curve.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is determined at the half-equivalence point. At this volume (half of the total volume of HCl needed to reach the equivalence point), the concentration of the protonated amine [R-NH₃⁺] equals the concentration of the neutral amine [R-NH₂]. According to the Henderson-Hasselbalch equation, at this point, pH = pKa .

Figure 2: Workflow for pKa determination via potentiometric titration.

Computational Protocol: In Silico pKa Prediction

When an experimental determination is not feasible, computational chemistry offers a powerful alternative for estimating pKa[16][18][19]. These methods calculate the Gibbs free energy of the acid-base reaction in a simulated solvent environment.

5.1 Principle The pKa is directly proportional to the change in Gibbs free energy (ΔG) for the deprotonation reaction (R-NH₃⁺ → R-NH₂ + H⁺) in solution. The workflow involves calculating the energies of both the protonated and neutral species.

5.2 General Computational Workflow

  • Structure Preparation: Build 3D models of both the neutral amine, this compound, and its protonated form (the benzylaminium cation).

  • Geometry Optimization: Perform a full geometry optimization for both structures using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G(d,p).

  • Solvation Modeling: Crucially, these calculations must be performed in a simulated aqueous environment. This is typically achieved using a continuum solvation model like the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM).

  • Energy Calculation: After optimization, perform a final single-point energy calculation for both species in the solvent model to obtain their respective Gibbs free energies.

  • pKa Calculation: The pKa is calculated using the computed free energy of the deprotonation reaction and a thermodynamic cycle that relates the gas-phase acidity to the solution-phase pKa. This often involves using a known reference compound for calibration.

G cluster_build Step 1: Structure Modeling cluster_calc Step 2: Quantum Mechanical Calculation cluster_derive Step 3: pKa Derivation A Build 3D Structures: - Neutral Amine (R-NH₂) - Protonated Amine (R-NH₃⁺) B Geometry Optimization & Energy Calculation for both species A->B C Apply Continuum Solvation Model (e.g., COSMO, PCM) B->C D Calculate ΔG of Deprotonation C->D E Use Thermodynamic Cycle to Calculate pKa D->E

Figure 3: General workflow for computational pKa prediction.

Implications in a Drug Development Context

The estimated pKa of ~9.7-9.9 for this compound has significant practical implications:

  • Physiological Ionization: At physiological pH (~7.4), the amine will exist almost exclusively in its protonated, cationic form (>99%).

  • Aqueous Solubility: The high degree of ionization at physiological pH suggests that the compound will exhibit good aqueous solubility, which is favorable for formulation and systemic distribution.

  • Membrane Permeability: As the molecule will be predominantly charged, its passive diffusion across lipid membranes (e.g., the gut wall, blood-brain barrier) may be limited. The neutral form, present in less than 1%, would be primarily responsible for membrane permeation. This is a critical consideration for oral bioavailability and CNS penetration.

  • Receptor Interactions: If the molecular target possesses a negatively charged binding pocket (containing aspartate or glutamate residues), the cationic R-NH₃⁺ group could form a strong and highly directional ionic bond (salt bridge), significantly enhancing binding affinity and selectivity.

Conclusion

The pKa of the primary amine in this compound is a key determinant of its behavior in biological systems. Based on a thorough analysis of its chemical structure, the strong electron-donating nature of the 2,5-dimethyl-1H-pyrrol-1-yl substituent leads to a predicted pKa in the range of 9.7-9.9, making it a stronger base than benzylamine. This high pKa value implies that the compound will be predominantly protonated and water-soluble at physiological pH, a factor with profound consequences for its ADME profile and target engagement strategy. For any drug development program involving this or structurally related scaffolds, the precise experimental determination of this pKa value, using robust methods such as potentiometric titration, is strongly recommended.

References

  • Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. Available at: [Link]

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  • 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem. Available at: [Link]

  • 4-Aminobenzylamine | C7H10N2 | CID 427814 - PubChem. Available at: [Link]

  • (PDF) Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine - ResearchGate. Available at: [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - ACS Sustainable Chemistry & Engineering. Available at: [Link]

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An In-depth Technical Guide to the Melting Point Determination of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the determination of the melting point for the compound [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine. As of the latest literature review, a specific melting point for this compound has not been published. Consequently, this document provides a comprehensive framework for the de novo determination of this critical physicochemical property. It is designed for researchers, scientists, and drug development professionals who may be working with this novel compound or similar new chemical entities. The guide emphasizes the principles behind the experimental methodologies, ensuring a deep understanding of the process, from sample preparation to data interpretation. We will explore both classical and modern techniques, including the capillary method and Differential Scanning Calorimetry (DSC), providing detailed, field-proven protocols. The focus is on achieving accurate, reproducible results through a self-validating experimental design, a cornerstone of robust scientific practice.

Introduction: The Significance of Melting Point in Drug Development

The melting point of a compound is one of its most fundamental physical properties. In the context of drug development, it is far more than a simple number; it is a critical indicator of purity, identity, and the stability of the crystalline form of an active pharmaceutical ingredient (API). A sharp and well-defined melting point is often the first indication of a pure crystalline compound, while a broad melting range can suggest the presence of impurities.[1][2] This phenomenon, known as melting point depression, occurs because impurities disrupt the crystal lattice of the pure substance, requiring less energy to break the intermolecular forces.[3][4][5]

For a novel compound like this compound, an accurate melting point determination is a crucial first step in its characterization. This data is essential for:

  • Purity Assessment: A narrow melting range (typically 0.5-1.0°C) is a strong indicator of high purity.[6]

  • Identification and Characterization: The melting point is a key parameter for identifying a new compound and can be used as a quality control standard in its subsequent synthesis.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have different melting points. Identifying and controlling polymorphism is critical in drug development as it can affect solubility, bioavailability, and stability.

  • Formulation Development: The melting point influences the choice of formulation strategies and manufacturing processes.

Given the absence of published data for this compound, this guide will provide the necessary theoretical and practical knowledge to determine its melting point with high fidelity.

Foundational Principles: Purity and its Impact on Melting Point

The melting point of a pure, crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition is typically sharp and occurs over a narrow temperature range.[7] However, the presence of even small amounts of impurities can significantly alter the melting behavior.

Melting Point Depression and Broadening:

Impurities introduce defects into the crystal lattice of the main compound. This disruption of the uniform intermolecular forces means that less energy is required to overcome them, resulting in a lower melting point.[3][5] Furthermore, as the substance melts, the concentration of the impurity in the remaining solid changes, leading to a gradual increase in the melting temperature throughout the process. This results in a broader melting range.[4]

The following table summarizes the expected observations for pure and impure samples:

Sample PurityMelting Point ObservationRationale
High Purity Sharp, narrow melting range (e.g., 1-2°C)Uniform crystal lattice with consistent intermolecular forces.[8]
Impure Depressed and broad melting rangeImpurities disrupt the crystal lattice, weakening intermolecular forces.[3][4]

Experimental Methodologies for Melting Point Determination

There are several well-established methods for determining the melting point of a solid organic compound. The choice of method often depends on the required accuracy, the amount of sample available, and the available equipment.

The Capillary Method: A Cornerstone Technique

The capillary method is the most widely used technique for melting point determination due to its simplicity and reliability.[9][10] The fundamental principle involves heating a small, powdered sample in a sealed capillary tube at a controlled rate and visually observing the temperatures at which melting begins and is complete.[1]

Apparatus:

  • Melting Point Apparatus (e.g., Mel-Temp): These devices consist of a heated metal block to ensure uniform temperature distribution, a thermometer or digital temperature sensor, and a magnifying lens for clear observation of the sample.[1]

  • Thiele Tube: A less expensive alternative, the Thiele tube is a glass tube designed to be filled with mineral oil. The shape of the tube promotes convection currents when heated, ensuring uniform temperature distribution.[2]

Experimental Workflow:

The following diagram illustrates the general workflow for melting point determination using the capillary method.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Dry the sample thoroughly prep2 Finely powder the sample prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height) prep2->prep3 analysis1 Place capillary in melting point apparatus prep3->analysis1 analysis2 Rapid heating for approximate melting point analysis1->analysis2 analysis3 Slow heating (1-2°C/min) near melting point analysis2->analysis3 analysis4 Record temperature at first liquid formation (T1) analysis3->analysis4 analysis5 Record temperature at complete liquefaction (T2) analysis4->analysis5 result1 Report melting range (T1 - T2) analysis5->result1 result2 Assess purity based on range result1->result2

Caption: Workflow for Capillary Melting Point Determination.

Detailed Protocol for Capillary Melting Point Determination:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry. The presence of solvent will act as an impurity and depress the melting point.[11]

    • Finely powder a small amount of the sample using a mortar and pestle. This ensures uniform heat transfer.[6][11]

    • Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[12][13]

  • Approximate Melting Point Determination (Optional but Recommended):

    • Place the packed capillary tube into the melting point apparatus.

    • Heat the sample at a rapid rate (e.g., 10-20°C per minute) and observe the approximate temperature at which it melts. This will save time during the accurate determination.[14]

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Place a new packed capillary tube into the apparatus.

    • Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6][9]

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded range between these two temperatures is the melting point range of the compound.

Differential Scanning Calorimetry (DSC): A Modern Approach

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that provides highly accurate and quantitative data on the melting behavior of a substance.[15] DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17]

Principle of DSC:

The sample and an empty reference pan are heated at a constant rate. When the sample undergoes a thermal transition, such as melting, it will absorb energy. The instrument measures the additional heat flow required to maintain the sample at the same temperature as the reference. This heat flow is plotted against temperature, resulting in a DSC thermogram.

Experimental Workflow for DSC Analysis:

G cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_result Data Analysis prep1 Accurately weigh a small sample (1-5 mg) prep2 Hermetically seal the sample in a DSC pan prep1->prep2 analysis1 Place sample and reference pans in the DSC cell prep2->analysis1 analysis2 Program the temperature ramp (e.g., 10°C/min) analysis3 Run the DSC experiment result1 Analyze the resulting thermogram analysis3->result1 result2 Determine onset temperature, peak temperature, and enthalpy of fusion result1->result2

Caption: Workflow for DSC-based Melting Point Determination.

Detailed Protocol for DSC Analysis:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into a DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

  • Instrument Setup and Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Program the instrument with the desired temperature profile. A typical heating rate for melting point determination is 10°C per minute.[18]

    • Initiate the experiment, and the instrument will record the heat flow as a function of temperature.

  • Data Interpretation:

    • The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample.

    • The onset temperature of the peak is generally taken as the melting point.

    • The peak temperature represents the temperature at which the melting rate is at its maximum.

    • The area under the peak corresponds to the enthalpy of fusion , which is the energy required to melt the sample.

Self-Validating Protocols and Ensuring Trustworthiness

To ensure the accuracy and reliability of the determined melting point, the experimental protocol must be self-validating. This is achieved through careful calibration and the use of reference standards.

Calibration of the Apparatus:

Before determining the melting point of an unknown compound, the temperature reading of the apparatus should be calibrated using certified reference standards with known, sharp melting points.[19] This will correct for any inaccuracies in the thermometer or temperature sensor.

Reference StandardCertified Melting Point (°C)
Indium156.6
Tin231.9
Zinc419.5

Mixed Melting Point Technique:

If an authentic sample of this compound becomes available, a mixed melting point determination can be performed to confirm the identity of a newly synthesized batch. This involves mixing the two samples and determining the melting point of the mixture.

  • If the melting point of the mixture is sharp and not depressed , the two samples are identical.

  • If the melting point of the mixture is depressed and broad , the two samples are different compounds.[8]

Conclusion

While the melting point of this compound is not currently reported in the scientific literature, this guide provides a comprehensive and scientifically rigorous framework for its determination. By understanding the fundamental principles of melting point theory and adhering to the detailed protocols for both capillary and DSC methods, researchers can confidently and accurately characterize this novel compound. The emphasis on self-validating procedures through calibration and the use of reference standards ensures the trustworthiness and reproducibility of the obtained data, which is paramount in the fields of chemical research and drug development.

References

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  • Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights. Retrieved from [Link]

  • EBSCO. (n.d.). Melting Point | Chemistry | Research Starters. Retrieved from [Link]

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  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. (2025, June 18). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

  • Lambda Photometrics. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Intertek. (n.d.). Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

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Methodological & Application

Synthesis Protocol for [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine: A Detailed Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, two-step synthetic protocol for the preparation of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the construction of the pyrrole ring via the Paal-Knorr condensation of 4-aminobenzonitrile and acetonylacetone (2,5-hexanedione). The resulting nitrile intermediate, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, is subsequently reduced to the target primary amine. This guide offers a detailed, step-by-step methodology, explains the underlying chemical principles, and provides critical insights for troubleshooting and optimization.

Introduction: Significance and Synthetic Strategy

This compound is a bifunctional molecule incorporating a substituted pyrrole ring and a benzylic amine. This unique structural motif makes it a desirable precursor for the synthesis of a wide range of compounds with potential biological activities, including antibacterial, antifungal, and antitubercular agents.[1][2] The synthetic strategy outlined herein is designed for efficiency and reliability, employing two well-established and robust chemical transformations.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway 4-aminobenzonitrile 4-aminobenzonitrile Intermediate 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile 4-aminobenzonitrile->Intermediate Paal-Knorr Condensation Acetonylacetone Acetonylacetone (2,5-Hexanedione) Acetonylacetone->Intermediate Final_Product This compound Intermediate->Final_Product Nitrile Reduction Paal_Knorr_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 4-aminobenzonitrile in glacial acetic acid Add_Diketone Add 2,5-hexanedione Dissolve->Add_Diketone Heat_Stir Heat to 40-45°C and stir (Monitor by TLC) Add_Diketone->Heat_Stir Quench Pour into cold water Heat_Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry_Concentrate Dry over MgSO4 and concentrate Wash->Dry_Concentrate Purify Purify by recrystallization or column chromatography Dry_Concentrate->Purify Nitrile_Reduction_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Setup Flame-dried glassware under N2 LiAlH4_Suspension Prepare LiAlH4 suspension in anhydrous ether Setup->LiAlH4_Suspension Dropwise_Addition Add nitrile solution dropwise at 0°C LiAlH4_Suspension->Dropwise_Addition Nitrile_Solution Dissolve nitrile in anhydrous ether Nitrile_Solution->Dropwise_Addition Stir_RT Stir at room temperature (Monitor by TLC) Dropwise_Addition->Stir_RT Quench Quench excess LiAlH4 at 0°C (H2O, NaOH, H2O) Stir_RT->Quench Filter_Precipitate Filter and wash precipitate Quench->Filter_Precipitate Dry_Concentrate Dry organic layer and concentrate Filter_Precipitate->Dry_Concentrate Purify Purify by vacuum distillation or column chromatography Dry_Concentrate->Purify

Sources

Application Note: Precision Synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine . The target molecule features two distinct nitrogen centers: a pyrrole nitrogen attached directly to the aromatic ring and a primary benzylic amine.

The Core Challenge: The precursor, 4-(aminomethyl)aniline, contains both an aromatic amine (aniline, low nucleophilicity) and an aliphatic amine (benzylic, high nucleophilicity). A direct reaction with 2,5-hexanedione typically results in the alkylation of the more reactive aliphatic amine, leading to regioisomeric impurities or polymerization.

The Solution: This protocol utilizes a Protection-Cyclization-Deprotection strategy. By exploiting the significant difference in basicity (


 difference 

) between the two amines, we selectively mask the aliphatic amine with a tert-butyloxycarbonyl (Boc) group, forcing the Paal-Knorr cyclization to occur exclusively at the aniline position.

Strategic Analysis & Retrosynthesis

The synthesis is broken down into three distinct phases to ensure regioselectivity.

  • Phase I (Chemoselective Protection): Kinetic control is used to protect the highly nucleophilic benzylic amine using

    
    , leaving the aniline free.
    
  • Phase II (Paal-Knorr Cyclization): The mono-protected intermediate undergoes acid-catalyzed condensation with 2,5-hexanedione.

  • Phase III (Deprotection): Removal of the Boc group yields the final target as a salt or free base.

Logical Workflow Diagram

SynthesisWorkflow Start 4-(Aminomethyl)aniline Step1 Phase I: Selective Boc-Protection Start->Step1 Boc2O (1.0 eq) 0°C to RT Inter1 Intermediate A: N-Boc-4-amino-benzylamine Step1->Inter1 Step2 Phase II: Paal-Knorr Cyclization Inter1->Step2 2,5-Hexanedione cat. AcOH, Reflux Inter2 Intermediate B: N-Boc-4-(pyrrolyl)-benzylamine Step2->Inter2 Step3 Phase III: Acidic Deprotection Inter2->Step3 TFA or HCl/Dioxane Final Target: [4-(2,5-dimethyl-1H-pyrrol-1-yl) phenyl]methanamine Step3->Final

Figure 1: Step-wise synthetic pathway designed to bypass nucleophilic competition.

Detailed Experimental Protocols

Phase I: Chemoselective Protection

Objective: Selectively protect the aliphatic amine.[1] Principle: Aliphatic amines are more basic (


) and nucleophilic than anilines (

). Under controlled conditions (stoichiometric

, no excess base), the aliphatic amine reacts orders of magnitude faster.

Reagents:

  • 4-(Aminomethyl)aniline (10 mmol)

  • Di-tert-butyl dicarbonate (

    
    ) (10 mmol, 1.0 eq)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (50 mL)

  • Triethylamine (

    
    ) (10 mmol, 1.0 eq) – Optional, often not needed due to high nucleophilicity of the benzylamine.
    

Procedure:

  • Dissolve 4-(aminomethyl)aniline in DCM (0.2 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve

    
     in a minimal amount of DCM and add it dropwise  over 30 minutes. Note: Slow addition is critical to prevent bis-protection.
    
  • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Check TLC (stained with Ninhydrin). The starting material (polar) should disappear, replaced by a less polar spot (Intermediate A).

  • Workup: Wash with water (

    
    ) and brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: If necessary, recrystallize from Hexane/EtOAc.

    • Expected Product:tert-butyl (4-aminobenzyl)carbamate.

Phase II: Paal-Knorr Pyrrole Synthesis

Objective: Construct the 2,5-dimethylpyrrole ring on the aniline nitrogen. Mechanism: Acid-catalyzed condensation of the 1,4-diketone with the primary aromatic amine.

Reagents:

  • Intermediate A (tert-butyl (4-aminobenzyl)carbamate) (5 mmol)

  • 2,5-Hexanedione (Acetonylacetone) (6 mmol, 1.2 eq)

  • Acetic Acid (glacial) (catalytic to solvent quantities) or p-TsOH (catalytic)

  • Solvent: Ethanol (EtOH) or Toluene (if using Dean-Stark)

Procedure:

  • Dissolve Intermediate A in Ethanol (25 mL).

  • Add 2,5-Hexanedione (1.2 eq).

  • Add Glacial Acetic Acid (5–10 drops) or p-TsOH (5 mol%).

  • Reflux the mixture for 4–12 hours.

    • Observation: The solution often darkens.

  • Monitoring: TLC should show conversion of the aniline (Intermediate A) to the pyrrole (Intermediate B). The pyrrole is typically non-polar and may fluoresce under UV.

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate the solvent in vacuo.

    • Redissolve in EtOAc, wash with saturated

      
       (to remove acid catalyst) and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Expected Product:tert-butyl (4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl)carbamate.

Phase III: Deprotection

Objective: Reveal the primary benzylic amine.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Intermediate B in DCM.

  • Add TFA (20% v/v final concentration) or HCl/Dioxane (excess).

  • Stir at room temperature for 1–2 hours.

  • Workup (Isolation as Free Base):

    • Concentrate to remove excess acid.

    • Basify carefully with saturated

      
       or 1M NaOH to pH > 10.
      
    • Extract with DCM (

      
      ).
      
    • Dry and concentrate to yield the target oil/solid.

  • Workup (Isolation as Salt):

    • If using HCl/Dioxane, the product may precipitate as the hydrochloride salt. Filter and wash with ether.

Mechanistic Insight: Paal-Knorr Cyclization

The formation of the pyrrole ring follows a specific sequence of nucleophilic attacks and dehydration steps. Understanding this helps in troubleshooting low yields.

PaalKnorrMechanism Step1 Nucleophilic Attack (Aniline attacks Carbonyl C2) Step2 Hemiaminal Formation Step1->Step2 Step3 Cyclization (Nitrogen attacks Carbonyl C5) Step2->Step3 Rate Determining Step Step4 Diol Intermediate Step3->Step4 Step5 Double Dehydration (- 2 H2O) Step4->Step5 Acid Catalyzed Final Aromatic Pyrrole Ring Step5->Final Aromatization driving force

Figure 2: Mechanistic pathway. Note that steric hindrance on the aniline can slow Step 1, but the para-substitution in this protocol is sterically permissive.

Data Summary & Troubleshooting

Physicochemical Properties (Predicted)
PropertyValue (Approx.)Note
Formula

Free Base
MW 200.28 g/mol
LogP 2.5 – 3.0Moderately Lipophilic
Appearance Off-white to tan solidOxidizes slowly in air
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Mixture of products in Phase I

added too fast or in excess.
Ensure 0°C start; add

dropwise; use exactly 1.0 eq.
Low Yield in Phase II Incomplete cyclization or water inhibition.Use Dean-Stark trap to remove water (Toluene reflux); increase acid catalyst loading.
Starting Material remains (Phase II) Aniline nucleophilicity is low.[2]Switch solvent to Glacial Acetic Acid (reflux) to drive the reaction.
Product is unstable Pyrroles can be acid-sensitive or oxidation-prone.Store under inert atmosphere (Argon); avoid prolonged exposure to strong acids during workup.

References

  • Paal-Knorr Pyrrole Synthesis (General)

    • Paal, C. (1885). "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters". Berichte der deutschen chemischen Gesellschaft, 18(1), 367–371.
    • Knorr, L. (1885). "Einwirkung des Diacetbernsteinsäureesters auf Ammoniak und primäre Amine". Berichte der deutschen chemischen Gesellschaft, 18(1), 299–311.
    • Review: Amarnath, V., & Amarnath, K. (1995). "Intermediates in the Paal-Knorr synthesis of furans". The Journal of Organic Chemistry.

  • Selective Protection of Amines

    • Perron, V., et al. (2009).[3] "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines". Synthesis, 2009(02), 283–289.[3] (Note: This paper discusses the reverse selectivity, highlighting the inherent reactivity differences utilized in our protocol).

    • Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines.[4] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines". Synthetic Communications, 20(16), 2559–2564.

  • Synthesis of Pyrrolyl-Aniline Derivatives

    • Banik, B. K., et al. (2000). "Microwave-assisted rapid and simplified synthesis of N-substituted pyrroles". Tetrahedron Letters, 41(32), 6093-6096.

Sources

Application Note: High-Fidelity Synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Retrosynthetic Logic

The target molecule, [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine (CAS: 886457-43-8), features a specific topology: a central phenyl ring substituted with a 2,5-dimethylpyrrole moiety at the C1 position and a primary methanamine (benzylamine) group at the C4 position.

Critical Chemoselectivity Warning: A direct Paal-Knorr condensation using 4-(aminomethyl)aniline (4-aminobenzylamine) and 2,5-hexanedione is chemically flawed . The aliphatic amine (


) is significantly more nucleophilic than the aromatic aniline (

). Consequently, the diketone would preferentially condense with the benzylic amine, yielding the incorrect regioisomer.

To ensure the pyrrole forms exclusively on the aromatic ring, this protocol utilizes a Nitrile-Intermediate Route . We employ 4-aminobenzonitrile as the starting material.[1][2] The nitrile group serves as a "masked" amine, non-reactive toward the Paal-Knorr conditions, which is subsequently reduced to the target methanamine.

Reagents & Materials Checklist

Core Reagents
ReagentCAS No.RolePurity Requirement
4-Aminobenzonitrile 873-74-5Starting Material>98%
2,5-Hexanedione 110-13-4Cyclization Reagent>97% (Clear, yellow-free)
p-Toluenesulfonic acid (pTsOH) 104-15-4CatalystMonohydrate, ACS Grade
Lithium Aluminum Hydride (

)
16853-85-3Reducing Agent1.0 M in THF or Powder (95%)
Solvents & Auxiliary[5]
  • Toluene: Anhydrous (for Dean-Stark water removal).

  • Tetrahydrofuran (THF): Anhydrous, inhibitor-free (critical for reduction).

  • Sodium Sulfate (

    
    ):  Granular, anhydrous.
    
  • Rochelle's Salt (Potassium sodium tartrate): Saturated aqueous solution (for aluminum emulsion breaking).

Experimental Protocol

Step 1: Paal-Knorr Cyclization

Objective: Synthesis of Intermediate 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile .

Mechanism: The acid-catalyzed condensation of the aniline nitrogen with the 1,4-diketone proceeds via hemiaminal formation, followed by cyclization and dehydration to form the aromatic pyrrole ring.

Procedure:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-aminobenzonitrile (5.9 g, 50.0 mmol), 2,5-hexanedione (6.3 g, 55.0 mmol, 1.1 equiv), and pTsOH·

    
      (190 mg, 1.0 mmol, 2 mol%) to the flask.
    
  • Solvent: Add Toluene (100 mL).

  • Reaction: Heat the mixture to vigorous reflux (

    
    ). Monitor the collection of water in the Dean-Stark trap.
    
    • Checkpoint: Reaction is typically complete when water evolution ceases (~3–5 hours) or by TLC (Eluent: 20% EtOAc/Hexane; Product

      
      , SM 
      
      
      
      ).
  • Workup: Cool to room temperature. Wash the organic phase with

    
     (sat.[3] aq., 2 x 50 mL) to remove acid catalyst and unreacted diketone derivatives.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or pass through a short silica plug if dark.

    • Expected Yield: 85–92%

    • Appearance: Off-white to tan solid.

Step 2: Nitrile Reduction

Objective: Conversion of the nitrile to the primary amine This compound .

Safety Note:


 is pyrophoric. Conduct all operations under inert atmosphere (

or Ar).

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck RBF. Equip with an addition funnel, reflux condenser, and nitrogen inlet.

  • Reagent Prep: Charge the flask with

    
      (2.85 g, 75 mmol, 1.5 equiv relative to nitrile) and anhydrous THF  (100 mL). Cool to 
    
    
    
    in an ice bath.
  • Addition: Dissolve the nitrile intermediate (9.8 g, 50 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the

    
     suspension over 30 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur. Control rate to maintain gentle bubbling.
      
  • Reaction: Once addition is complete, remove the ice bath and warm to room temperature. Then, heat to reflux (

    
    ) for 4–6 hours.
    
  • Quench (Fieser Method): Cool reaction to ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    . Carefully add:
    
    • 2.9 mL Water (slowly!)

    • 2.9 mL 15% NaOH (aq)

    • 8.7 mL Water

  • Workup: Warm to room temperature and stir for 30 minutes until a white granular precipitate forms (aluminum salts). Filter through a Celite pad. Rinse the pad with THF (50 mL).

  • Final Isolation: Concentrate the filtrate. Dissolve the residue in DCM (50 mL), dry over

    
    , and evaporate to yield the crude amine.
    
  • Salt Formation (Optional but Recommended): Dissolve the oil in minimal Ethanol and add 4M HCl in Dioxane. The hydrochloride salt precipitates readily, offering superior stability.

Visualized Workflows

Reaction Scheme

ReactionScheme SM1 4-Aminobenzonitrile INT Intermediate: 4-(2,5-dimethylpyrrol-1-yl)benzonitrile SM1->INT Paal-Knorr pTsOH, Toluene Reflux, -H2O SM2 2,5-Hexanedione SM2->INT PROD Target: This compound INT->PROD Reduction LiAlH4, THF Reflux

Caption: Two-step synthesis ensuring regioselective pyrrole formation on the aromatic amine.

Workup & Purification Logic

WorkupLogic Step1 Crude Reduction Mixture (LiAlH4 + Product) Quench Fieser Quench (H2O -> NaOH -> H2O) Step1->Quench Careful Addition @ 0°C Filter Filter Aluminum Salts (Celite Pad) Quench->Filter Granular ppt forms Phase Organic Filtrate (Contains Target Amine) Filter->Phase THF Solution Salt HCl Salt Formation (Precipitation in EtOH/Et2O) Phase->Salt Stabilization

Caption: Fieser workup protocol minimizes emulsion formation during aluminum hydride quenching.

Characterization & Quality Control

To validate the synthesis, compare spectral data against these expected values:

TechniqueExpected SignalStructural Assignment
1H-NMR (

)

5.89 (s, 2H)
Pyrrole ring protons (

)

2.04 (s, 6H)
Pyrrole methyl groups (

)

3.92 (s, 2H)
Benzylic methylene (

)

7.20 - 7.40 (m, 4H)
Aromatic phenyl protons
Mass Spec m/z = 201.1

Molecular Ion
Appearance White to pale yellow crystalline solid(As HCl salt)

References

  • MDPI. (2020). Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

Sources

Synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine from p-xylylenediamine and 2,5-hexanedione. This synthesis is a practical application of the classic Paal-Knorr pyrrole synthesis, a cornerstone reaction in heterocyclic chemistry. The target molecule is of interest in medicinal chemistry and materials science due to the presence of the pyrrole scaffold, a privileged core structure in many biologically active compounds, and a reactive primary amine for further functionalization.

Introduction

The Paal-Knorr synthesis, first reported in the 1880s, remains a highly efficient and versatile method for the preparation of substituted pyrroles.[1][2][3] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[4] The operational simplicity and generally high yields of this method make it a favored approach for accessing a wide variety of pyrrole derivatives.

This application note details the selective mono-substitution of the symmetrical diamine, p-xylylenediamine, with 2,5-hexanedione. The key challenge in this synthesis is to control the reaction to favor the formation of the desired mono-pyrrolated product over the di-pyrrolated byproduct. This guide will outline a protocol designed to achieve this selectivity and provide a complete methodology for the synthesis, purification, and characterization of this compound.

Reaction Principle and Mechanism

The Paal-Knorr pyrrole synthesis proceeds through a well-established mechanism. The reaction is typically acid-catalyzed, although it can also proceed under neutral conditions.[4] The accepted mechanism involves the following key steps[1]:

  • Hemiaminal Formation: The primary amine of p-xylylenediamine performs a nucleophilic attack on one of the carbonyl groups of 2,5-hexanedione, forming a hemiaminal intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group within the same molecule, leading to a cyclic intermediate.

  • Dehydration: The cyclic intermediate undergoes dehydration, losing two molecules of water to form the aromatic pyrrole ring.

To favor the formation of the mono-substituted product, an excess of the diamine (p-xylylenediamine) is used. This stoichiometric imbalance increases the probability that a molecule of 2,5-hexanedione will react with only one of the two amino groups on different p-xylylenediamine molecules, rather than both amino groups of the same molecule.

Paal-Knorr_Mechanism cluster_reaction Reaction Steps p_xylylenediamine p-Xylylenediamine step1 Nucleophilic Attack & Hemiaminal Formation p_xylylenediamine->step1 hexanedione 2,5-Hexanedione hexanedione->step1 reactants Reactants reactants->p_xylylenediamine Excess reactants->hexanedione step2 Intramolecular Cyclization step1->step2 step3 Dehydration (-2 H₂O) step2->step3 product This compound step3->product byproduct Di-pyrrolated Byproduct (minimized) step3->byproduct

Figure 1: General workflow for the selective mono-Paal-Knorr synthesis.

Experimental Protocol

This protocol is designed for the selective synthesis of the mono-pyrrolated product. The use of a significant excess of p-xylylenediamine is crucial for achieving the desired selectivity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
p-Xylylenediamine≥98%e.g., Sigma-Aldrich, TCI
2,5-Hexanedione≥97%e.g., Alfa Aesar, Acros Organics
EthanolAnhydrousReaction Solvent
Glacial Acetic AcidACS GradeCatalyst
Ethyl AcetateACS GradeExtraction Solvent
Saturated Sodium Bicarbonate SolutionFor work-up
Brine (Saturated NaCl solution)For work-up
Anhydrous Sodium SulfateDrying Agent
Silica Gel60 Å, 230-400 meshFor column chromatography
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Safety Precautions
  • p-Xylylenediamine: Causes severe skin burns and eye damage. Harmful if swallowed. May cause an allergic skin reaction.[5]

  • 2,5-Hexanedione: Combustible liquid. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[2][6]

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-xylylenediamine (5.0 g, 36.7 mmol, 5 equivalents) in 100 mL of anhydrous ethanol.

  • Addition of Reactants: To the stirred solution, add 2,5-hexanedione (0.84 g, 7.34 mmol, 1 equivalent) followed by glacial acetic acid (0.5 mL) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1 with 1% triethylamine). The starting 2,5-hexanedione should be consumed.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product will be a mixture of the desired mono-pyrrolated product, the di-pyrrolated byproduct, and unreacted p-xylylenediamine. Purification is achieved by column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a suitable eluent system. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is recommended. A suggested starting eluent is a mixture of hexane and ethyl acetate (e.g., 9:1) with the addition of 1% triethylamine to prevent tailing of the amine products.

  • Chromatography:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Load the solution onto the prepared silica gel column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., from 9:1 to 1:1 hexane/ethyl acetate with 1% triethylamine).

    • Collect fractions and monitor by TLC to identify the fractions containing the desired product. The mono-pyrrolated product is expected to be more polar than the di-pyrrolated byproduct but less polar than the unreacted p-xylylenediamine.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as an oil or a low-melting solid.

Purification_Workflow cluster_fractions Collected Fractions crude_product Crude Product (Mono- and Di-pyrrolated products, p-xylylenediamine) column_chromatography Silica Gel Column Chromatography (Gradient Elution: Hexane/EtOAc + 1% Triethylamine) crude_product->column_chromatography fraction1 Di-pyrrolated Byproduct (less polar) column_chromatography->fraction1 Early Fractions fraction2 Desired Mono-pyrrolated Product column_chromatography->fraction2 Middle Fractions fraction3 p-Xylylenediamine (more polar) column_chromatography->fraction3 Late Fractions pure_product Pure this compound fraction2->pure_product Combine & Evaporate

Figure 2: Purification workflow for the isolation of the target compound.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Results
TechniqueExpected Observations
Appearance Colorless to pale yellow oil or low-melting solid.
¹H NMR (CDCl₃, 400 MHz)* ~7.3-7.5 ppm (d, 2H): Aromatic protons on the phenyl ring ortho to the aminomethyl group. * ~7.1-7.3 ppm (d, 2H): Aromatic protons on the phenyl ring ortho to the pyrrole ring. * ~5.9 ppm (s, 2H): Protons on the pyrrole ring. * ~3.9 ppm (s, 2H): Methylene protons of the aminomethyl group (-CH₂NH₂). * ~2.0 ppm (s, 6H): Methyl protons on the pyrrole ring. * ~1.6 ppm (br s, 2H): Protons of the primary amine (-NH₂).
¹³C NMR (CDCl₃, 100 MHz)* ~140-145 ppm: Quaternary aromatic carbon attached to the aminomethyl group. * ~135-140 ppm: Quaternary aromatic carbon attached to the pyrrole nitrogen. * ~128-130 ppm: Aromatic CH carbons. * ~125-128 ppm: Quaternary carbons of the pyrrole ring attached to the methyl groups. * ~105-108 ppm: CH carbons of the pyrrole ring. * ~46 ppm: Methylene carbon of the aminomethyl group (-CH₂NH₂). * ~13 ppm: Methyl carbons on the pyrrole ring.
FT-IR (ATR)* ~3300-3400 cm⁻¹: N-H stretching of the primary amine (two bands). * ~3000-3100 cm⁻¹: Aromatic C-H stretching. * ~2850-2950 cm⁻¹: Aliphatic C-H stretching (methyl and methylene groups). * ~1600-1620 cm⁻¹: N-H bending of the primary amine. * ~1500-1520 cm⁻¹: Aromatic C=C stretching. * ~1380-1400 cm⁻¹: C-N stretching.
Mass Spectrometry (ESI-MS)* [M+H]⁺: Calculated for C₁₃H₁₇N₂⁺: 201.1386; Found: ~201.1386.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of the mono-pyrrolated product Insufficient excess of p-xylylenediamine.Increase the molar ratio of p-xylylenediamine to 2,5-hexanedione (e.g., to 7:1 or 10:1).
Formation of a significant amount of di-pyrrolated byproduct Reaction conditions favor further reaction of the mono-product.Ensure a sufficient excess of the diamine is used. Consider adding the 2,5-hexanedione solution slowly to the diamine solution to maintain a high local concentration of the diamine.
Dark, tarry reaction mixture Polymerization of starting materials or product.Lower the reaction temperature and/or use a milder acid catalyst or even neutral conditions. Ensure the reaction is not heated for an excessively long time.
Difficulty in purification Tailing of amine products on the silica gel column.Add a small amount of a basic modifier like triethylamine (1%) to the eluent to suppress the interaction of the amines with the acidic silica gel.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound via a selective mono-Paal-Knorr reaction. By carefully controlling the stoichiometry of the reactants, the desired mono-substituted product can be obtained in good purity after chromatographic separation. The provided characterization data will aid in the confirmation of the product's identity and purity. This protocol offers a reliable method for accessing this versatile building block for applications in drug discovery and materials science.

References

  • Paal, C. Ber. Dtsch. Chem. Ges. 1884, 17 (2), 2756–2767.
  • Knorr, L. Ber. Dtsch. Chem. Ges. 1884, 17 (2), 1635–1642.
  • Amarnath, V.; Amarnath, K. J. Org. Chem. 1995, 60 (2), 301–307.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer, 2006.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link] (accessed Feb 26, 2026).

  • Du, F.-J.; Ding, J.-C.; Deng, H.-J.; Chen, D.-B.; Chen, J.-X.; Liu, M.-C.; Wu, H.-Y. An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chin. Chem. Lett. 2013, 24 (8), 719-722.

Sources

functionalization of the primary amine in [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of the Primary Amine in [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Executive Summary

This guide details the protocols for functionalizing the primary benzylic amine of This compound (referred to herein as Compound A ).

Compound A presents a specific chemoselective challenge: it contains a highly nucleophilic primary amine intended for derivatization, coupled to a 2,5-dimethylpyrrole moiety. While the dimethylpyrrole serves as a robust structural motif (often masking a primary aniline via the Paal-Knorr reaction), it renders the aromatic system electron-rich and susceptible to oxidative degradation or acid-catalyzed hydrolysis (reverse Paal-Knorr).

This document provides three validated workflows designed to functionalize the amine while preserving the integrity of the pyrrole ring:

  • Amide Coupling (via HATU activation).

  • Reductive Amination (via Sodium Triacetoxyborohydride).

  • Sulfonylation (via Sulfonyl Chlorides).

Chemical Analysis & Strategic Logic

Structure-Reactivity Profile
  • Target Moiety (Primary Amine): The benzylic amine (

    
    ) is highly nucleophilic (
    
    
    
    ). It is sterically unhindered, allowing for rapid reaction with electrophiles.
  • Liability Moiety (2,5-Dimethylpyrrole):

    • Acid Sensitivity: Strong mineral acids can protonate the pyrrole ring (typically at C3), leading to polymerization or hydrolysis back to 2,5-hexanedione and the parent aniline.

    • Oxidation Sensitivity: The electron-rich pyrrole ring is susceptible to autoxidation or electrophilic attack. Avoid strong oxidants (e.g.,

      
      , Jones reagent) and highly electrophilic halogenating agents.
      
Decision Matrix

Select the appropriate workflow based on the desired pharmacophore.

FunctionalizationStrategy Start Target: Compound A (Primary Amine) Decision Desired Product? Start->Decision Amide Amide (R-CO-NH-R') Decision->Amide Acylation SecAmine Secondary Amine (R-CH2-NH-R') Decision->SecAmine Reductive Amination Sulfonamide Sulfonamide (R-SO2-NH-R') Decision->Sulfonamide Sulfonylation

Figure 1: Strategic decision tree for functionalizing Compound A.

Protocol 1: Amide Coupling (HATU Method)

Rationale: Acid chlorides can generate HCl byproducts that may degrade the pyrrole. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which operates at neutral-to-basic pH and provides high yields without generating strong acidic species.

Materials
  • Substrate: Compound A (

    
     equiv).
    
  • Carboxylic Acid:

    
     (
    
    
    
    equiv).
  • Coupling Agent: HATU (

    
     equiv).[1]
    
  • Base: DIPEA (N,N-Diisopropylethylamine) (

    
     equiv).
    
  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure
  • Pre-activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (

    
     equiv) in anhydrous DMF (
    
    
    
    concentration).
  • Add Base: Add DIPEA (

    
     equiv) and stir for 2 minutes.
    
  • Activation: Add HATU (

    
     equiv) in one portion. Stir at room temperature (RT) for 15–30 minutes. The solution should turn slightly yellow/orange (formation of the activated ester).
    
  • Addition: Add Compound A (

    
     equiv) dissolved in a minimal amount of DMF.
    
  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass =

    
    ).
    
  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with saturated

      
       (
      
      
      
      ), water (
      
      
      ), and brine (
      
      
      ).
    • Note: Avoid washing with

      
       or other strong acids. If acidic wash is strictly necessary to remove DIPEA, use 
      
      
      
      (mild) and minimize contact time.
  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc).

HATU_Workflow Step1 Dissolve Carboxylic Acid in DMF Step2 Add DIPEA + HATU (Activate 15 min) Step1->Step2 Step3 Add Compound A (Benzylic Amine) Step2->Step3 Step4 Stir 2-4h @ RT Step3->Step4 Step5 Workup: Wash w/ NaHCO3 (AVOID Strong Acid) Step4->Step5

Figure 2: HATU coupling workflow emphasizing pH control.

Protocol 2: Reductive Amination (STAB Method)

Rationale: Sodium Cyanoborohydride (


) is toxic, and Sodium Borohydride (

) is often too strong/non-selective. Sodium Triacetoxyborohydride (STAB,

)
is the reagent of choice. It is mild, does not reduce the pyrrole ring, and selectively reduces the imine in the presence of the aldehyde.
Materials
  • Substrate: Compound A (

    
     equiv).
    
  • Aldehyde:

    
     (
    
    
    
    equiv).
  • Reductant:

    
     (
    
    
    
    equiv).
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

  • Additive: Acetic Acid (glacial, catalytic, 1-2 drops).

Step-by-Step Procedure
  • Imine Formation: Dissolve Compound A (

    
     equiv) and the Aldehyde  (
    
    
    
    equiv) in DCE (
    
    
    ).
  • Catalysis: Add catalytic Acetic Acid (optional, helps imine formation if the reaction is sluggish). Stir for 30–60 minutes.

  • Reduction: Add

    
      (
    
    
    
    equiv) in one portion.
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
    ). Dry over 
    
    
    
    .[3]
  • Purification: Flash chromatography.

    • Tip: If the secondary amine is streaking on silica, add

      
       Triethylamine to the eluent to neutralize acidic sites on the silica.
      

Protocol 3: Sulfonylation

Rationale: Sulfonamides are stable and important pharmacophores. The key here is to scavenge the HCl generated from the sulfonyl chloride immediately to prevent pyrrole degradation.

Step-by-Step Procedure
  • Dissolution: Dissolve Compound A (

    
     equiv) in anhydrous DCM (
    
    
    
    ).
  • Base: Add excess Pyridine (

    
     equiv) or Triethylamine  (
    
    
    
    equiv).
    • Why: Pyridine acts as both a base and a nucleophilic catalyst.

  • Cooling: Cool the mixture to

    
     (ice bath).
    
  • Addition: Dropwise add the Sulfonyl Chloride (

    
    , 
    
    
    
    equiv) dissolved in DCM.
  • Warm: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Wash with water and brine. Do not wash with HCl to remove pyridine; instead, use multiple water washes or remove pyridine via azeotropic evaporation with toluene.

Summary of Critical Parameters

ParameterRecommendationReason
Acid Tolerance Low Strong acids (

) risk hydrolyzing the pyrrole (Reverse Paal-Knorr).
Oxidant Tolerance Low Pyrrole is electron-rich; avoid

,

, or bleach.
Workup pH Neutral/Basic Keep aqueous washes

. Use Citric Acid if acidification is needed.
Purification Basified Silica Pre-treat silica columns with

if product is acid-sensitive.
Storage Dark/Cold Store Compound A and derivatives at

under Argon to prevent autoxidation.

References

  • HATU Coupling Mechanism & Protocol

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Reductive Amination with Sodium Triacetoxyborohydride

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] J. Org.[2][4] Chem., 1996, 61, 3849-3862.[2]

    • URL:[Link]

  • Stability of 2,5-Dimethylpyrrole: Source: T. Echemi. "What is 2,5-dimethylpyrrole synthesis and its benefits." (Discusses oxidation resistance relative to pyrrole, but highlights purity requirements).
  • Paal-Knorr Pyrrole Synthesis (Context for Stability)

    • Source: Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis."
    • URL:[Link]

Sources

Application Notes & Protocols: [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine as a versatile ligand in coordination chemistry. This document outlines the synthesis of the ligand, the preparation of its metal complexes, detailed characterization protocols, and explores its potential applications in catalysis and medicinal chemistry.

Introduction: The Potential of N-Arylpyrrole-Based Ligands

The field of coordination chemistry continuously seeks novel ligands that can impart unique electronic and steric properties to metal centers, leading to complexes with enhanced catalytic activity, interesting photophysical properties, or significant biological activity. Pyrrole-containing ligands, particularly N-arylpyrroles, have emerged as a promising class of compounds due to their versatile coordination modes and the tunability of their electronic properties through substitution on the aryl ring.[1] The pyrrole nitrogen can act as a soft donor, while additional functionalities on the aryl substituent can introduce further coordination sites, enabling the formation of a wide array of metal complexes with diverse geometries and reactivities.[2][3]

This compound, with its N-arylpyrrole core and a primary amine on the phenyl ring, presents an excellent platform for developing novel coordination compounds. The primary amine group is a key functional handle for the synthesis of Schiff base ligands, which are well-known for their ability to form stable complexes with a variety of transition metals.[4][5][6] The resulting metal complexes have shown significant promise in fields such as catalysis and medicinal chemistry, including applications as antimicrobial and anticancer agents.[7][8][9]

This guide will provide detailed protocols for the synthesis of this ligand and its subsequent use in the formation of metal complexes. We will also delve into the essential characterization techniques required to elucidate the structure and properties of these novel compounds.

Synthesis of this compound

The synthesis of the title ligand can be achieved through a two-step process involving the Paal-Knorr synthesis of the N-arylpyrrole followed by the reduction of a nitrile group to the primary amine.

Step 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile

The Paal-Knorr pyrrole synthesis is a classic and efficient method for the formation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[10]

Protocol:

  • In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 eq) in glacial acetic acid.

  • Add acetonylacetone (2,5-hexanedione) (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water to remove any residual acetic acid.

  • Recrystallize the crude product from ethanol to obtain pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile.

  • Characterize the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Step 2: Reduction of the Nitrile to the Amine

The nitrile group can be readily reduced to a primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).

Protocol:

  • In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash them with THF.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to obtain pure this compound.

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Synthesis of Schiff Base Metal Complexes

The primary amine functionality of this compound makes it an ideal precursor for the synthesis of Schiff base ligands through condensation with aldehydes or ketones.[11] These Schiff base ligands can then be used to form stable complexes with a variety of transition metal ions.[12][13]

General Protocol for Schiff Base Ligand Synthesis

This protocol describes the synthesis of a Schiff base ligand from this compound and a substituted salicylaldehyde, a common precursor for ligands in coordination chemistry.

Protocol:

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add a stoichiometric amount of the desired substituted salicylaldehyde (e.g., salicylaldehyde, 5-bromo-salicylaldehyde) (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.[14]

  • Reflux the reaction mixture for 2-4 hours.[11] The formation of the Schiff base is often indicated by a color change.

  • Upon cooling, the Schiff base ligand may precipitate. If so, collect the solid by filtration, wash with cold ethanol, and dry in vacuo.

  • If the ligand does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization.

  • Characterize the synthesized Schiff base ligand using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and a signal for the imine proton in the ¹H NMR spectrum.[15]

General Protocol for Metal Complex Synthesis

The synthesized Schiff base ligand can be used to form complexes with various transition metal salts such as those of Cu(II), Ni(II), Co(II), and Zn(II).[14][16]

Protocol:

  • Dissolve the Schiff base ligand (1.0 or 2.0 eq, depending on the desired stoichiometry) in a suitable solvent such as ethanol, methanol, or a mixture of solvents like chloroform/ethanol.

  • In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O) (1.0 eq) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure complete complexation.[13]

  • The resulting metal complex often precipitates from the solution. Collect the solid by filtration, wash with the solvent used for the reaction, and then with a low-boiling point solvent like diethyl ether.

  • Dry the complex in a desiccator over a suitable drying agent.

  • Characterize the synthesized metal complex using various spectroscopic and analytical techniques as detailed in the next section.

Characterization of the Ligand and its Metal Complexes

A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their structure, purity, and to understand their properties. A combination of spectroscopic and analytical techniques should be employed.[6][17]

Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy To confirm the structure of the ligand and diamagnetic complexes.For the ligand, characteristic signals for the pyrrole, phenyl, and methanamine protons and carbons. For Schiff base ligands, the appearance of an imine proton signal. For diamagnetic complexes, shifts in the ligand proton and carbon signals upon coordination to the metal center.[18]
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify functional groups and infer coordination modes.For the ligand, characteristic N-H and C-H stretching vibrations. For Schiff base ligands, the C=N (imine) stretch. Upon complexation, shifts in the C=N and phenolic C-O stretching frequencies indicate coordination. New bands at lower frequencies can be assigned to M-N and M-O vibrations.[11]
UV-Visible (UV-Vis) Spectroscopy To study the electronic transitions within the ligand and the metal complexes.Ligands typically show π→π* and n→π* transitions. Metal complexes can exhibit ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes.[19][20][21] The position and intensity of these bands provide information about the geometry and electronic structure of the complex.[20][22]
Mass Spectrometry (MS) To determine the molecular weight of the ligand and complexes.The molecular ion peak in the mass spectrum confirms the expected molecular formula. Fragmentation patterns can provide further structural information.
Elemental Analysis (C, H, N) To determine the empirical formula of the synthesized compounds.The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed formula.[6]
Molar Conductivity Measurements To determine the electrolytic nature of the metal complexes in solution.Measurements in a suitable solvent (e.g., DMF, DMSO) can distinguish between electrolytic and non-electrolytic complexes.[16]
Magnetic Susceptibility Measurements To determine the magnetic moment of paramagnetic complexes.This provides information about the number of unpaired electrons and thus the oxidation state and geometry of the metal center.
Single-Crystal X-ray Diffraction To definitively determine the solid-state structure of the complexes.This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[23][24]

Potential Applications

Metal complexes derived from this compound-based Schiff base ligands are expected to exhibit a range of interesting applications, particularly in catalysis and medicinal chemistry.

Catalysis

Schiff base complexes of transition metals are well-established as catalysts for various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[4] The ability of the metal center to exist in multiple oxidation states and to coordinate with substrates is key to their catalytic activity.[4] For instance, ruthenium(II) Schiff base complexes have been shown to be effective catalysts for the oxidation of alcohols.[4] The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the salicylaldehyde precursor, allowing for the optimization of catalytic activity and selectivity.

Medicinal Chemistry

The intersection of coordination chemistry and drug discovery has led to the development of novel metal-based therapeutic agents.[25] Pyrrole derivatives themselves have shown significant antimicrobial and anti-tubercular activities.[8][9] The formation of metal complexes can enhance the biological activity of the organic ligands.

  • Antimicrobial and Antifungal Activity: Schiff base metal complexes have demonstrated potent activity against a range of bacteria and fungi.[6] The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes.

  • Anticancer Activity: Many metal complexes, particularly those of platinum and ruthenium, are used as anticancer drugs. The mechanism of action often involves binding to DNA, leading to apoptosis of cancer cells.[25] The planar nature of many Schiff base complexes allows for intercalation with the DNA base pairs.

  • Enzyme Inhibition: Pyrrole-based Schiff bases have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are targets for the treatment of neurodegenerative diseases.[5]

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation 4-aminobenzonitrile 4-aminobenzonitrile Paal-Knorr Paal-Knorr Synthesis 4-aminobenzonitrile->Paal-Knorr Acetonylacetone Acetonylacetone Acetonylacetone->Paal-Knorr Nitrile_Intermediate 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile Paal-Knorr->Nitrile_Intermediate Reduction Nitrile Reduction (LiAlH4) Nitrile_Intermediate->Reduction Target_Ligand This compound Reduction->Target_Ligand Condensation Schiff Base Condensation Target_Ligand->Condensation Salicylaldehyde Salicylaldehyde Salicylaldehyde->Condensation Schiff_Base_Ligand Schiff Base Ligand Condensation->Schiff_Base_Ligand Coordination Coordination Reaction Schiff_Base_Ligand->Coordination Metal_Salt Metal Salt (e.g., CuCl2) Metal_Salt->Coordination Metal_Complex Metal Complex Coordination->Metal_Complex

Caption: Workflow for the synthesis of the target ligand and its metal complexes.

Characterization_Flow cluster_spectroscopy Spectroscopic Analysis cluster_analytical Analytical Methods Synthesized_Complex Synthesized Metal Complex NMR NMR (¹H, ¹³C) Synthesized_Complex->NMR FTIR FT-IR Synthesized_Complex->FTIR UVVis UV-Vis Synthesized_Complex->UVVis MS Mass Spectrometry Synthesized_Complex->MS EA Elemental Analysis Synthesized_Complex->EA Conductivity Molar Conductivity Synthesized_Complex->Conductivity Magnetic Magnetic Susceptibility Synthesized_Complex->Magnetic XRay Single-Crystal X-ray Diffraction Synthesized_Complex->XRay

Caption: Key characterization techniques for the synthesized metal complexes.

Conclusion

This compound is a highly promising and versatile ligand for the development of novel coordination compounds. Its straightforward synthesis and the ease of its conversion into Schiff base ligands open up a vast area of exploration for coordination chemists. The resulting metal complexes have significant potential in catalysis and as therapeutic agents. The protocols and information provided in this guide are intended to serve as a solid foundation for researchers to explore the rich coordination chemistry of this N-arylpyrrole-based ligand and to unlock its full potential in various scientific disciplines.

References

  • MDPI. (2024). Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors. Retrieved from [Link]

  • Bhusari, N., et al. (2025).
  • ResearchGate. (n.d.). New pyrrole-based ligand for first row transition metal complexes. Retrieved from [Link]

  • Thompson, C. V., Arman, H. D., & Tonzetich, Z. J. (2017). A Pyrrole-Based Pincer Ligand Permits Access to Three Oxidation States of Iron in Organometallic Complexes. Organometallics, 36(9), 1739–1747.
  • reposiTUm. (n.d.). Synthesis and Characterization of Pyrrole-Based Group IV PNP Pincer Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). UV Vis spectroscopy of the N, N-bis (1H-pyrrole-2yl) methylene naphthalene-2, 3-diamine and Fe-Schiff-base ligand complex in ethanol 1 mg/ml 100× dilution. Retrieved from [Link]

  • ResearchGate. (n.d.). New Development in Rare Earth Metal Complexes Containing Anionic Bis(imino)pyrrolyl and Bis(phosphanyl)amide Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations, Fluorescent Properties and Molecular Docking. Retrieved from [Link]

  • ACS Omega. (2023). Chemical, Pharmacological, and Theoretical Aspects of Some Transition Metal(II) Complexes Derived from Pyrrole Azine Schiff Base. Retrieved from [Link]

  • PubMed. (2016). Synthesis, characterization, molecular docking and biological studies of self assembled transition metal dithiocarbamates of substituted pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Journal of Education and scientific Studies. (n.d.). New Ligand-Based Metal Complexes: Synthesis, Spectroscopic Characterization, Thermal Behavior, Anticancer Properties, and Biolog.
  • ACS Publications. (2004). Complexes of pyrrole-derivative ligands. I. Planar nickel(II)
  • West Virginia University Research Repository. (n.d.). Synthesis and Characterization of Pyridine Dipyrrolide Iron Complexes Relevant to Nitrene and Carbene Group Transfer. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-phenyl]-propanoic acid. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from [Link]

  • Fiveable. (2025). UV Vis spectroscopy Definition. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]

  • International Journal of Chemical Studies. (n.d.).
  • Scilit. (n.d.). Medicinal Applications of Metal Complexes Binding to Biological Macromolecules. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against.
  • International Journal of Chemical Studies. (2024). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes.
  • La Chimica e l'Industria. (2025). RECENT DEVELOPMENTS IN THE USE OF METAL COMPLEXES IN MEDICINAL CHEMISTRY.
  • MDPI. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. Retrieved from [Link]

  • Monatshefte für Chemie - Chemical Monthly. (2024). Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes.
  • SlideShare. (n.d.). Spectroscopic methods uv vis transition metal complexes. Retrieved from [Link]

  • ChemRxiv. (2025). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.
  • ResearchGate. (2016). Structural Diversity of Alkylzinc Complexes with Pyrrole-Based N,O-Ligands: From Molecular Complexes to Coordination Polymers. Retrieved from [Link]

  • MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

  • PMC. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity.
  • PubMed. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.2: UV-Visible Spectroscopy - Metal Ions. Retrieved from [Link]

  • MDPI. (2024). Metal Complexes with N-donor Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐Ray diffraction patterns of the ligand and its mixed ligand metal complexes (1, 3 and 6). Retrieved from [Link]

  • MDPI. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 5. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Retrieved from [Link]

  • PMC. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • PubChem. (n.d.). (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone. Retrieved from [Link]

Sources

cross-linking protocols using [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Heterobifunctional Cross-Linking using [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Introduction & Mechanism of Action

Compound Overview this compound is a specialized "masked" heterobifunctional linker precursor . Unlike standard diamines (e.g., ethylenediamine) that present two identical or similar reactive handles, this molecule utilizes Paal-Knorr protection chemistry to differentiate its two amine termini completely.

  • Terminus A (Aliphatic): A highly nucleophilic primary methanamine (benzylamine type, pKa ~9.5). It is immediately available for conjugation with NHS esters, aldehydes, or activated carboxyls.

  • Terminus B (Aromatic): An aniline nitrogen "masked" as a 2,5-dimethylpyrrole . This protecting group is chemically inert to standard acylation, alkylation, and basic hydrolysis conditions, effectively silencing the aromatic amine during the first conjugation step.

Mechanism of Utility The primary utility of this compound lies in Sequential Cross-Linking .

  • Step 1 (Anchoring): The aliphatic amine reacts selectively with Target A.

  • Step 2 (Unmasking): The pyrrole ring is cleaved using hydroxylamine hydrochloride (NH₂OH·HCl), regenerating the reactive aromatic amine (aniline).

  • Step 3 (Targeting): The regenerated aniline is used for a second, orthogonal conjugation (e.g., Diazonium coupling to Tyrosine/Histidine or reaction with Isothiocyanates).

Reactivity Map & Workflow

The following diagram illustrates the chemical logic of the protocol, highlighting the transition from a mono-functional anchor to a bi-functional cross-linker.

G Start This compound (Starting Reagent) Step1 Step 1: Anchoring (Aliphatic Amine Reaction) Start->Step1 + NHS-Ester / EDC Intermediate Stable Intermediate (Pyrrole-Protected Conjugate) Step1->Intermediate Step2 Step 2: Unmasking (Hydroxylamine Deprotection) Intermediate->Step2 + NH2OH·HCl, Heat ActiveLinker Reactive Aniline Conjugate (Ready for 2nd Target) Step2->ActiveLinker Step3 Step 3: Cross-Linking (Diazonium/Isothiocyanate) ActiveLinker->Step3 + Target B Final Final Heterobifunctional Conjugate (A-Linker-B) Step3->Final

Figure 1: Sequential activation workflow. The pyrrole acts as a latent amine, allowing precise control over the timing of the second conjugation event.

Experimental Protocols

Phase 1: Primary Conjugation (Anchoring)

Objective: Attach the linker to Molecule A (e.g., a protein, peptide, or surface) via the free aliphatic amine.

Reagents:

  • Target Molecule A (containing Carboxyls or NHS-esters).

  • Linker: this compound (dissolved in DMSO or DMF).

  • Buffer: PBS (pH 7.4) or Bicarbonate buffer (pH 8.3). Do not use Tris (contains amines).

Protocol:

  • Preparation: Dissolve the linker in dry DMSO to a concentration of 10–50 mM.

  • Activation (If using Carboxyls): Mix Target A with EDC (10 equiv) and NHS (25 equiv) in MES buffer (pH 5.0) for 15 minutes to generate the NHS-ester. Adjust pH to 7.4 immediately before adding the linker.

  • Coupling: Add the linker (5–10 molar excess over Target A) to the reaction.

    • Note: The aliphatic amine is highly reactive. A 10-fold excess ensures rapid kinetics and prevents multiple proteins from binding to one linker if the target has multiple sites.

  • Incubation: React for 1–2 hours at Room Temperature (RT) or overnight at 4°C.

  • Purification: Remove excess unreacted linker using a Desalting Column (e.g., PD-10) or Dialysis against PBS.

    • Validation: The conjugate is now "capped" with a dimethylpyrrole.[1] This intermediate is stable and can be stored.

Phase 2: Deprotection (The "Unmasking")

Objective: Remove the 2,5-dimethylpyrrole group to reveal the aromatic amine (aniline).

Critical Insight: The 2,5-dimethylpyrrole is stable to acid and base but cleaves specifically with hydroxylamine.

Reagents:

  • Hydroxylamine Hydrochloride (NH₂OH[2]·HCl).

  • Solvent: Ethanol/Water (2:1) or compatible aqueous buffer for proteins.

  • Base: Potassium Carbonate (K₂CO₃) or NaOH (to neutralize HCl).

Protocol:

  • Solution Prep: Prepare a 1.0 M Hydroxylamine solution. Neutralize to pH 7.0–8.0 using NaOH.

    • Caution: Unneutralized NH₂OH·HCl is highly acidic and may damage protein targets.

  • Reaction: Add the neutralized Hydroxylamine solution to the Conjugate A (final conc. 0.1–0.5 M NH₂OH).

  • Heating: Incubate at 60–80°C for 2–4 hours .

    • For sensitive proteins: Use lower temperature (37°C) for longer times (24–48h), or use microwave-assisted heating (100W, 10 min) if the protein is thermostable.

  • Purification: Extensive dialysis is required to remove the acetonylacetone oxime byproduct.

Phase 3: Secondary Conjugation (Cross-Linking)

Objective: React the newly formed aniline with Target B.

Option A: Diazonium Coupling (Tyrosine/Histidine Targeting)

  • Diazotization: Cool the deprotected conjugate to 0–4°C. Add NaNO₂ (sodium nitrite) and HCl (or acidic buffer) to generate the diazonium salt in situ. React for 15 mins.

  • Coupling: Add Target B (protein/peptide with surface Tyrosines). Adjust pH to 8.5–9.0. The diazonium species will perform an electrophilic aromatic substitution on Tyrosine residues (azo coupling).

Option B: Isothiocyanate/NHS Reaction

  • The regenerated aniline is less nucleophilic than aliphatic amines but will react with highly activated electrophiles like Isothiocyanates (FITC, TRITC) or high-concentration NHS esters at pH 6.0–7.0.

Data Summary & Troubleshooting

ParameterAliphatic Amine (Start)Aromatic Amine (Regenerated)
Reactivity High (Primary Alkyl)Moderate (Primary Aryl)
pKa ~9.5~4.6
Target Specificity NHS Esters, Aldehydes, EpoxidesDiazonium Coupling, Isothiocyanates
Stability Oxidizes slowly in airStable, but oxidizes over time

Common Pitfalls:

  • Incomplete Deprotection: The pyrrole ring is robust. If the second reaction fails, verify deprotection using Mass Spectrometry (loss of ~78 Da: C₆H₆).

  • Protein Precipitation: The heating step in Phase 2 can denature sensitive proteins. If this occurs, perform the initial anchoring (Phase 1) on the robust molecule (e.g., a small drug, peptide, or nanoparticle) and the second step on the sensitive protein.

References

  • Paal-Knorr Pyrrole Synthesis & Protection

    • Title: Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection.[1][3][4]

    • Source: Journal of Organic Chemistry / PubMed Central.
    • URL:[Link]

  • Deprotection Mechanism

    • Title: Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methylpyrrolidin-2(R)-yl)methyl]indole.[2]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Selective Functionalization of 4-(aminomethyl)

Sources

reaction conditions for coupling [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine with carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Coupling of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Executive Summary

This guide details the optimized reaction conditions for coupling This compound (hereafter referred to as Amine-1 ) with various carboxylic acids.

Amine-1 presents a unique synthetic challenge: it contains a highly nucleophilic benzylamine handle paired with an acid-sensitive, electron-rich 2,5-dimethylpyrrole moiety.[1] While the amine facilitates rapid coupling, the pyrrole ring poses a significant risk of polymerization ("tarring") if exposed to strong acidic conditions or electrophilic scavengers during workup.

This protocol prioritizes Propylphosphonic Anhydride (T3P) as the reagent of choice for its mild buffering profile and ease of purification, alongside HATU for sterically hindered partners.

Strategic Analysis & Chemical Logic

The Substrate: A "Janus" Molecule
  • The Nucleophile: The amine is a benzylamine type (

    
    ).[1] Unlike anilines, it is non-conjugated and highly nucleophilic (
    
    
    
    ).[1] It does not require forcing conditions (e.g., high heat) to react.[1]
  • The Liability (Pyrrole Ring): The 2,5-dimethylpyrrole substituent is electron-rich.[1]

    • Acid Sensitivity: Exposure to pH < 3 (e.g., 1M HCl washes) can trigger protonation at the pyrrole

      
      -position, leading to polymerization (observable as the solution turning deep red or black).[1]
      
    • Oxidation:[1][2][3] Pyrroles are susceptible to oxidative degradation.[4][5] While 2,5-substitution provides steric protection, air-free techniques are recommended for high-purity applications.[1]

Reagent Selection Matrix
ReagentSuitabilityRationale
T3P (50% in EtOAc/DMF) Excellent Recommended. Low epimerization, water-soluble byproducts, and operates at neutral/mildly basic pH.[1] Ideal for scale-up.[1]
HATU / HBTU High Best for sterically hindered acids. High atom economy cost, but reliable yield. Requires careful removal of tetramethylurea byproducts.
EDC / HOBt Moderate "Classic" conditions. Viable, but urea byproduct removal often requires acidic washes, which risks pyrrole degradation.
Acid Chlorides Low Risky.[1] The generation of HCl gas requires excess base scavenging. Only use if the acid is insensitive and base is in large excess.

Decision Framework (Graphviz Diagram)

CouplingStrategy Start Start: Coupling Amine-1 + R-COOH CheckAcid Analyze Carboxylic Acid (R-COOH) Start->CheckAcid IsHindered Is Acid Sterically Hindered? CheckAcid->IsHindered IsScale Is Scale > 1 gram? IsHindered->IsScale No MethodB Method B: HATU Coupling (Hindered/Precious Acids) IsHindered->MethodB Yes (Tertiary/Quaternary Carbon) MethodA Method A: T3P Coupling (Standard & Scale-Up) IsScale->MethodA Yes (Preferred) MethodC Method C: Mixed Anhydride (Cost-Sensitive/Simple Acids) IsScale->MethodC No (Alternative) Workup Workup: Neutral/Basic Wash (Avoid 1M HCl) MethodA->Workup MethodB->Workup MethodC->Workup

Figure 1: Decision tree for selecting the optimal coupling strategy based on acid sterics and reaction scale.

Detailed Protocols

Method A: The T3P Protocol (Standard & Scalable)

Best for: Routine synthesis, scale-up (>1g), and acid-sensitive substrates.[1]

Materials:

  • Amine-1 (1.0 equiv)[1][6]

  • Carboxylic Acid (1.1 equiv)[1]

  • T3P (Propylphosphonic anhydride), 50% wt in EtOAc or DMF (1.5 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) [0.1 M concentration][1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) and Base (3.0 equiv) in the chosen solvent (EtOAc is preferred for ease of workup).[1] Stir for 5 minutes at Room Temperature (RT).

  • Activation: Add T3P solution (1.5 equiv) dropwise. Stir for 20 minutes. Note: T3P activates the acid to a mixed anhydride species.[1]

  • Coupling: Add Amine-1 (1.0 equiv) in one portion.

  • Reaction: Stir at RT. Monitor by TLC or LCMS.[7]

    • Typical time: 1–4 hours.

    • Observation: The solution should remain clear or pale yellow. A darkening solution indicates decomposition.

  • Workup (Crucial):

    • Dilute reaction with EtOAc.

    • Wash 1: Water (removes T3P salts).[1]

    • Wash 2: Sat.

      
       (removes unreacted acid).[1]
      
    • Wash 3: 0.5 M Citric Acid or Sat.

      
       (mildly acidic wash to remove excess base/amine).[1] DO NOT USE 1M HCl. 
      
    • Wash 4: Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Method B: The HATU Protocol (High Efficiency)

Best for: Unreactive/Hindered acids or precious library synthesis (mg scale).[1]

Materials:

  • Amine-1 (1.0 equiv)[1][6]

  • Carboxylic Acid (1.0 – 1.2 equiv)[1][6]

  • HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (2.0 – 3.0 equiv)[1]

  • Solvent: DMF or DMF/DCM (dry)[1]

Procedure:

  • Activation: Dissolve Carboxylic Acid and HATU in dry DMF. Add DIPEA (1.0 equiv) and stir for 5–10 minutes. The solution often turns yellow.

  • Addition: Add Amine-1 followed by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup:

    • Dilute with EtOAc (significant volume required to extract product from DMF).[1]

    • Wash 3x with Water/Brine (1:[1]1) to remove DMF.[1]

    • Wash 1x with Sat.

      
      .
      
    • Dry and concentrate.[8]

  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Quality Control & Troubleshooting

Visualization (TLC)

Standard UV (254 nm) works well due to the phenyl and pyrrole rings.[1] However, for specific identification of the pyrrole moiety, use Ehrlich’s Reagent .

  • Preparation: Dissolve 1 g of p-dimethylaminobenzaldehyde in 50 mL of 95% ethanol and 50 mL of conc. HCl.

  • Usage: Dip the TLC plate and heat with a heat gun.

  • Result: Pyrrole-containing compounds turn a distinct bright pink/purple .[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Reaction turns black/tarry Acidic degradation of pyrrole.[1]Check solvent pH. Ensure excess base (DIPEA) is present.[1] Avoid acid chlorides.[1]
Low Conversion Acid not activated.Switch from EDC to HATU. Ensure DMF is dry (water kills the active ester).[1]
Product co-elutes with byproduct Tetramethylurea (from HATU) contamination.[1]Use T3P (water-soluble byproducts) or wash organic layer extensively with water.[1]
Loss of product during workup Product protonated and stays in aqueous phase.The benzylamine is basic, but the amide product is neutral. However, if the pyrrole protonates, it may become water-soluble or decompose. Keep aqueous washes > pH 4.

Workflow Diagram (Graphviz)

Workflow Setup 1. Setup Solvent: EtOAc or DMF Base: DIPEA (3 eq) Activation 2. Activation Add Acid + Coupling Agent (Stir 15 min) Setup->Activation Coupling 3. Coupling Add Amine-1 (RT, 2-4 h) Activation->Coupling Quench 4. Quench Add Water (Stop Reaction) Coupling->Quench Wash 5. Wash Cycle 1. Water 2. NaHCO3 3. NH4Cl (Mild!) Quench->Wash

Figure 2: Step-by-step workflow for the coupling reaction, emphasizing the mild wash cycle.[1]

References

  • Dunetz, J. R., et al. (2011).[9][10] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[9]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]

  • Banik, B. K., et al. (2000). "Microwave-assisted rapid and simplified synthesis of N-substituted pyrroles."[1] Tetrahedron Letters, 41(34), 6551-6554.[1] (Context on Paal-Knorr pyrrole stability).

  • Ehrlich's Reagent Protocol. (Standard TLC visualization for pyrroles/indoles). Cold Spring Harbor Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Synthetic Strategy

The synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine presents a classic chemoselectivity challenge. The molecule contains an electron-rich pyrrole ring (acid-sensitive, oxidation-prone) and a primary benzylic amine (nucleophilic).

Direct reaction of 4-aminobenzylamine with 2,5-hexanedione is NOT recommended due to lack of regioselectivity (both amines will condense, leading to polymerization or bis-pyrroles).

Recommended Synthetic Routes
  • Route A (The "Scale-Up" Route): Paal-Knorr condensation of 4-aminobenzonitrile followed by nitrile reduction. This is the most cost-effective path but requires careful reduction optimization.

  • Route B (The "High-Purity" Route): Paal-Knorr condensation of N-Boc-4-aminobenzylamine followed by acid deprotection. This avoids the harsh reduction step and is recommended if Route A fails.

Visualizing the Workflow

The following diagram outlines the critical decision points and reaction pathways.

SynthesisWorkflow Start Starting Material: 4-Aminobenzonitrile Step1 Step 1: Paal-Knorr (2,5-Hexanedione, pTSA) Start->Step1 Reflux/Toluene Dean-Stark Inter Intermediate: 4-(2,5-dimethylpyrrol-1-yl)benzonitrile Step1->Inter >90% Yield Step2 Step 2: Reduction (LiAlH4 or Borane) Inter->Step2 Critical Step Avoid Ring Red. AltStart Alt Start: N-Boc-4-aminobenzylamine Inter->AltStart If Red. fails Product Target: This compound Step2->Product Fieser Workup AltStep1 Step 1: Paal-Knorr AltStart->AltStep1 AltInter Intermediate: N-Boc-Protected Pyrrole AltStep1->AltInter AltStep2 Step 2: Deprotection (TFA or HCl) AltInter->AltStep2 AltStep2->Product High Purity

Caption: Comparative workflow for Nitrile Reduction (Route A) vs. Boc-Protection (Route B).

Module 1: The Paal-Knorr Cyclization

Goal: Synthesis of the intermediate 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile.

Protocol Optimization

Although the Paal-Knorr reaction is robust, "standard" conditions often yield sticky brown solids due to diketone polymerization.

ParameterStandard ConditionOptimized Condition Reasoning
Solvent Ethanol/Acetic AcidToluene Allows for azeotropic water removal (Dean-Stark), driving the equilibrium to completion.
Catalyst Acetic Acidp-TsOH (1-5 mol%) Stronger acid catalyzes the dehydration step faster, reducing thermal exposure time.
Stoichiometry 1:11.1 eq. Diketone Slight excess of 2,5-hexanedione ensures full consumption of the aniline.
Troubleshooting Guide: Paal-Knorr Step

Q: My reaction has stalled at ~80% conversion.

  • Diagnosis: Water accumulation in the system is reversing the equilibrium.

  • Fix: Ensure your Dean-Stark trap is functioning or add activated 4Å molecular sieves to the reaction mixture.

Q: The product is a dark tar.

  • Diagnosis: Oxidation of the pyrrole or polymerization of the diketone.

  • Fix:

    • Perform the reaction under Nitrogen/Argon.

    • Wash the crude reaction mixture with 10% NaHCO3 to remove acid traces immediately after cooling.

    • Pass through a short silica plug (eluent: Hexane/EtOAc 9:1) to remove polar polymers.

Module 2: The Critical Reduction (Nitrile to Amine)

Goal: Chemoselective reduction of the nitrile without hydrogenating the pyrrole ring.

The Challenge

Pyrroles are electron-rich aromatic systems.[1][2] While resistant to many reducing agents, they can be reduced to pyrrolidines under high-pressure catalytic hydrogenation or degraded by strong Lewis acids.

Protocol A: Lithium Aluminum Hydride (LAH) - Recommended for Lab Scale
  • Reagents: LiAlH4 (2.0 equiv), anhydrous THF.

  • Temperature: 0°C addition

    
     Room Temperature stir (Reflux only if sluggish).
    
  • Quench (Crucial): Use the Fieser Method (n g LAH

    
     n mL H2O, n mL 15% NaOH, 3n mL H2O).
    
    • Why? This produces a granular white precipitate that is easy to filter. Standard acid quenches will dissolve the aluminum salts and trap your amine product in an emulsion.

Protocol B: Borane-THF - Recommended for Sensitive Substrates
  • Reagents: BH3·THF complex (1.5 equiv).

  • Mechanism: Borane coordinates to the nitrile nitrogen, reducing it to the borazine, which is hydrolyzed to the amine.

  • Advantage: Milder than LAH; leaves the pyrrole ring completely untouched.

Troubleshooting Guide: Reduction Step

Q: I see the product spot on TLC, but I lose it during workup.

  • Diagnosis: The product is a primary amine and is likely water-soluble or forming an emulsion with aluminum salts.

  • Fix:

    • Use the Fieser quench (see above).

    • Do not wash the organic layer with acidic water (product will protonate and go into the aqueous layer).

    • "Salt out" the aqueous layer with NaCl if extraction yield is low.

Q: The product smells like "almonds" and has the wrong NMR.

  • Diagnosis: Incomplete reduction. You likely have the imine intermediate or the aldehyde (from hydrolysis of the imine).

  • Fix: Ensure the reaction runs to completion (check IR for disappearance of nitrile stretch at ~2220 cm⁻¹). If using LAH, ensure the reagent is fresh (grey powder, not white).

Q: The pyrrole ring disappeared (NMR shows aliphatic signals).

  • Diagnosis: Over-reduction. This happens with catalytic hydrogenation (Pd/C, H2) at high pressure or prolonged reaction times.

  • Fix: Switch to chemical reduction (LAH or Borane). If using hydrogenation, use Raney Nickel at atmospheric pressure and monitor strictly.

Module 3: Isolation & Storage

Free amines are prone to oxidation (turning brown/black) and absorbing CO2 from the air.

Best Practice: Isolate as the Hydrochloride Salt .

  • Dissolve the crude amine in diethyl ether or EtOAc.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Filter the white precipitate.

  • Result: The salt is stable for months at room temperature and resistant to oxidation.

FAQ: Specific User Scenarios

User: "I am using Route B (Boc-protection). The deprotection step turned my product black." Scientist: You likely used concentrated HCl or TFA without scavenging. Pyrroles are acid-sensitive and can polymerize (pyrrole red/black tars) in strong acid.

  • Solution: Use 4M HCl in Dioxane at 0°C for a short duration, or use TFA/DCM (1:4) with a scavenger like triethylsilane if the reaction is messy. Neutralize immediately after consumption of starting material.

User: "Can I use microwave irradiation for the Paal-Knorr step?" Scientist: Yes. Microwave synthesis is excellent for this.

  • Conditions: 120°C, 10-20 mins, Ethanol solvent.

  • Benefit: Often eliminates the need for acid catalysts, resulting in a cleaner profile.

References

  • Paal-Knorr Pyrrole Synthesis Mechanism & Scope

    • Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[3] Journal of Organic Chemistry, 1991.

  • Nitrile Reduction Methodologies

    • Brown, H. C., et al. "Selective Reductions. Reaction of Lithium Aluminum Hydride with Nitriles."[4] Journal of the American Chemical Society.

  • Pyrrole Stability & Protection Strategies

    • Walia, A., et al. "Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection."[5] Journal of Organic Chemistry, 2013.[6]

  • Fieser Workup for LAH Reductions

    • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967.

Sources

Validation & Comparative

Technical Assessment: MS Fragmentation Dynamics of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine (MW: 200.28 Da). This compound represents a classic Paal-Knorr protection product where the 4-amino group of 4-aminobenzylamine is masked as a 2,5-dimethylpyrrole, leaving the benzylic amine available for reaction or ionization.

Key Technical Insight: Unlike its precursor (4-aminobenzylamine), which exhibits high polarity and poor retention on reverse-phase columns, the 2,5-dimethylpyrrole derivative offers superior lipophilicity and a distinct spectral signature. The fragmentation is dominated by the stability of the pyrrole ring and the lability of the benzylic amine, making it an excellent model for studying competitive ionization pathways (Charge-Remote vs. Charge-Proximate fragmentation).

Structural Specifications & Theoretical Mass

PropertySpecification
Chemical Formula C₁₃H₁₆N₂
Exact Mass (Monoisotopic) 200.1313 Da
[M+H]⁺ (ESI) 201.1386 m/z
[M]⁺˙ (EI) 200.1313 m/z
Core Moiety Benzylamine (Primary Amine)
Tag/Protecting Group 2,5-Dimethylpyrrole (Aromatic Heterocycle)

Comparative Analysis: Ionization Modes

To understand the utility of this compound in analytical workflows, we compare its behavior under Soft (ESI) and Hard (EI) ionization against its unprotected precursor.

Comparison 1: ESI-MS/MS Performance (Soft Ionization)

Objective: Structural Confirmation & Purity Analysis.

FeatureAnalyte: this compoundAlternative: 4-Aminobenzylamine (Precursor)
Base Peak ([M+H]⁺) m/z 201.1 (Strong Intensity)m/z 123.1 (Moderate - suppressed by salts)
Dominant Fragment m/z 184.1 (Loss of NH₃)m/z 106.1 (Loss of NH₃)
Spectral Noise Low (Higher mass range avoids solvent background)High (Falls in solvent cutoff region <150 Da)
Retention (C18) High (Elutes in organic phase)Poor (Elutes in void volume)

Analysis: The pyrrole derivative provides a "mass tag" that shifts the analyte out of the low-mass chemical noise region. The dominant neutral loss of ammonia (17 Da) is preserved in both, but the resulting carbocation at m/z 184 is significantly stabilized by the electron-rich pyrrole ring, leading to a cleaner MS/MS spectrum compared to the transient benzyl cation of the precursor.

Comparison 2: EI-MS Fragmentation (Hard Ionization)

Objective: Library Matching & Fingerprinting.

  • Analyte Behavior: The aromatic pyrrole ring is highly stable. While the benzylic amine undergoes cleavage, the molecular ion (

    
    ) remains visible. A characteristic loss of a methyl group (15 Da) from the pyrrole ring is observed.
    
  • Alternative Behavior: The unprotected diamine fragments extensively, often showing no molecular ion, making identification difficult without derivatization.

Detailed Fragmentation Mechanism (ESI-CID)

The fragmentation under Collision-Induced Dissociation (CID) is driven by the protonation of the highly basic primary amine on the benzylic chain.

Pathway A: Benzylic Amine Cleavage (Dominant)
  • Protonation: The mobile proton localizes on the benzylic nitrogen (

    
    ).
    
  • Neutral Loss: Inductive cleavage leads to the expulsion of neutral ammonia (

    
    , 17 Da).
    
  • Stabilization: The resulting benzyl cation (m/z 184) is stabilized via resonance with the para-substituted pyrrole ring. This ion is the Quantifier Ion for MRM assays.

Pathway B: Pyrrole Ring Degradation (Secondary)

At higher collision energies (>35 eV), the pyrrole ring itself begins to fragment.

  • Methyl Loss: Loss of a methyl radical (

    
    ) or methane (
    
    
    
    ) depending on the charge state.
  • Ring Opening: Rare in ESI but possible, leading to smaller alkyl fragments.

Experimental Protocol: LC-MS/MS Characterization

Scope: This protocol validates the fragmentation pattern for library generation.

Reagents & Equipment[2][3]
  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water with 0.1% Formic Acid (FA).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of 50:50 ACN:H₂O.

    • Dilute to 1 µg/mL (1 ppm) for direct infusion or flow injection.

  • Source Parameters (ESI Positive):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

    • Desolvation Temp: 350°C.

  • Acquisition:

    • Full Scan: m/z 50–500 to confirm [M+H]⁺ at 201.14.

    • Product Ion Scan: Select precursor m/z 201.1. Ramp Collision Energy (CE) from 10 to 40 eV.

  • Data Validation:

    • Confirm presence of m/z 184.1 (Base Peak).

    • Verify absence of precursor at CE > 30 eV.

Fragmentation Pathway Visualization[4][5]

The following diagram illustrates the primary fragmentation pathway (ESI+), highlighting the transition from the protonated precursor to the stabilized carbocation.

MS_Fragmentation Precursor [M+H]+ Precursor m/z 201.14 (Protonated Benzylamine) Transition Transition State Inductive C-N Cleavage Precursor->Transition CE 10-20 eV Fragment1 [M+H - NH3]+ m/z 184.11 (Pyrrole-Stabilized Benzyl Cation) Transition->Fragment1 Heterolytic Cleavage Neutral1 Neutral Loss: NH3 (17 Da) Transition->Neutral1 Fragment2 Secondary Fragment m/z ~169 (Loss of CH3 from Pyrrole) Fragment1->Fragment2 High CE (>35 eV) Ring Degradation

Figure 1: ESI+ Fragmentation pathway showing the dominant loss of ammonia to form the stable benzyl cation.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1H-Pyrrole, 2,5-dimethyl-1-phenyl-. National Institute of Standards and Technology.[1][2][3] Link

  • Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines: ESI-MS/MS study. Journal of Mass Spectrometry.[4] Link

  • BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: Technical Guide.Link

  • Santa Cruz Biotechnology. (2024). Product Data: this compound.[5]Link

Sources

Comparative FTIR Analysis:[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine vs. Standard Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic validation, chemoselectivity, and structural characterization.

Executive Summary & Mechanistic Grounding

In modern rational drug design and advanced polymer synthesis, bifunctional building blocks must offer precise chemoselectivity. [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine (also known as 4-(2,5-dimethylpyrrol-1-yl)benzylamine) is a highly specialized intermediate designed to solve the orthogonal reactivity problem inherent in simple diamines[1].

By masking the highly reactive aromatic amine of a precursor like 4-aminobenzylamine (4-ABA) within a sterically hindered, electron-rich 2,5-dimethylpyrrole ring, researchers isolate the aliphatic methanamine (-CH₂NH₂) group for targeted conjugation. Fourier-Transform Infrared (FTIR) spectroscopy is the most definitive, rapid analytical method for validating this structural conversion.

This guide objectively compares the FTIR performance profile ofthis compound against two alternative building blocks:

  • 4-Aminobenzylamine (4-ABA): The unmasked, non-selective diamine precursor[2].

  • 1-Phenyl-2,5-dimethylpyrrole: A monofunctional reference compound lacking the aliphatic amine handle[3].

Understanding the causality behind these spectral shifts allows researchers to confidently validate intermediate purity and predict downstream reactivity.

Spectral Data Presentation & Comparative Analysis

The transformation of an aniline group into a 2,5-dimethylpyrrole ring fundamentally alters the vibrational modes of the molecule. The electron density is delocalized across the pyrrole system, shifting the C=C ring stretches, while the introduction of methyl groups provides distinct aliphatic C-H stretching signatures[4].

Crucially, the survival of the methanamine group is validated by the persistence of the aliphatic N-H stretching doublet.

Table 1: Characteristic FTIR Peak Comparison
Vibrational ModeThis compound (Target)4-Aminobenzylamine (Alternative 1)1-Phenyl-2,5-dimethylpyrrole (Alternative 2)
N-H Stretch (Aliphatic) ~3370, 3280 cm⁻¹ (Distinct Doublet)~3350, 3280 cm⁻¹Absent
N-H Stretch (Aromatic) Absent (Confirms masking)~3420, 3220 cm⁻¹Absent
C-H Stretch (Methyl) ~2920, 2855 cm⁻¹ Absent~2927, 2858 cm⁻¹
C=C Stretch (Ring) ~1515, 1490 cm⁻¹ ~1600, 1510 cm⁻¹~1519, 1494 cm⁻¹
C-N Stretch (Pyrrole) ~1320 cm⁻¹ (Strong)Absent~1319 cm⁻¹
N-H Bend ~1590 cm⁻¹ ~1620 cm⁻¹ (Broad)Absent

Data synthesized from authoritative spectroscopic libraries and peer-reviewed characterizations of pyrrole derivatives[2][3][4].

Mechanistic Insights (The "Why")
  • Disappearance of Aromatic N-H (3420 cm⁻¹): In 4-ABA, the aniline -NH₂ group presents a strong asymmetric stretch above 3400 cm⁻¹. In the target compound, this peak vanishes entirely. This is the primary self-validating metric confirming that the Paal-Knorr cyclization successfully consumed the aromatic amine.

  • Emergence of the Pyrrole C-N Stretch (1320 cm⁻¹): The C-N bond in the pyrrole ring possesses partial double-bond character due to nitrogen's lone pair participating in aromaticity. This shifts the C-N stretch to a higher frequency (~1320 cm⁻¹) compared to standard aliphatic C-N stretches (~1250 cm⁻¹)[3].

Experimental Protocol: High-Resolution ATR-FTIR Validation

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used to acquire the FTIR spectra. This method eliminates artifacts caused by moisture and path-length variations.

Step 1: Sample Desiccation (Critical Pre-treatment)

  • Action: Dry the this compound sample in a vacuum desiccator (0.1 mbar) over P₂O₅ for 24 hours.

  • Causality: Ambient water vapor exhibits strong, broad O-H stretching (~3300 cm⁻¹) and H-O-H bending (~1640 cm⁻¹). These bands will artificially inflate or completely mask the critical N-H stretching doublet (3370/3280 cm⁻¹) of the methanamine group.

Step 2: Background Interferogram Acquisition

  • Action: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric CO₂ (~2350 cm⁻¹) and ambient humidity must be digitally subtracted to prevent baseline drift and false peaks.

Step 3: Sample Loading and Pressure Application

  • Action: Place 2–5 mg of the solid sample onto the diamond crystal. Lower the pressure anvil until the torque slip-clutch engages.

  • Causality: ATR-FTIR relies on an evanescent wave penetrating the sample. Insufficient pressure leads to poor optical contact, resulting in low signal-to-noise ratios, particularly in the high-frequency region (>3000 cm⁻¹) where the N-H and C-H stretches reside.

Step 4: Spectral Acquisition and Deconvolution

  • Action: Scan from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm and a polynomial baseline correction.

  • Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes peak intensities, allowing direct comparison with transmission spectra libraries. Baseline correction resolves the overlapping aliphatic N-H stretches and pyrrole C-H stretches.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the comparative validation process, ensuring all experimental choices are grounded in verifiable data.

G N1 Compound Selection Target vs. Alternatives N2 Sample Preparation (Desiccation & ATR Loading) N1->N2 Purified Samples N3 ATR-FTIR Spectroscopy (4000 - 400 cm⁻¹) N2->N3 Diamond Crystal N4 Spectral Deconvolution (ATR & Baseline Correction) N3->N4 Raw Interferogram N5 Peak Assignment (Functional Group ID) N4->N5 Processed Spectra N6 Comparative Analysis (Chemoselectivity Validation) N5->N6 Peak Data

Workflow diagram detailing the ATR-FTIR spectral acquisition and comparative validation process.

Conclusion

When compared to 4-aminobenzylamine, This compound demonstrates a highly specific FTIR profile that proves the successful masking of the aromatic amine. The complete absence of the 3420 cm⁻¹ aromatic N-H stretch, combined with the strong appearance of the 1320 cm⁻¹ pyrrole C-N stretch and the retention of the ~3370/3280 cm⁻¹ aliphatic N-H doublet, provides a self-validating dataset. Researchers can utilize this spectral fingerprint to verify the integrity of their building blocks before proceeding to complex, high-value conjugation reactions.

References

  • ResearchGate. "Synthesis and anticonvulsant activities of small n-substituted 2, 5-dimethyl pyrrole and bipyrrole." Chalcogenide Letters. URL:[Link]

  • Orient J. Chem. "Synthesis, Characterization, Structural Exploration and Quantum Chemical Calculations of (E)-8-(1-((4-Aminobenzyl)imino)ethyl)-7-Hydroxy-4-Methyl-Coumarin." Oriental Journal of Chemistry. URL:[Link]

  • PubChem. "2,5-Dimethylpyrrole | C6H9N | CID 12265." National Center for Biotechnology Information. URL:[Link]

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A Senior Application Scientist's Guide to the Purity Assessment of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for assessing the purity of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine, a key building block in modern medicinal chemistry. The quality and purity of such intermediates are paramount, as impurities can significantly impact the safety and efficacy of final active pharmaceutical ingredients (APIs).[1][2][3] This document moves beyond mere procedural lists to explain the scientific rationale behind selecting and combining orthogonal analytical techniques. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and other essential methods, providing detailed, field-tested protocols and data interpretation insights for researchers, scientists, and drug development professionals.

The Imperative of Purity in Drug Development

The journey from a chemical intermediate to a therapeutic agent is predicated on a rigorous understanding and control of its chemical purity. For a compound like this compound, which features a reactive primary amine and a substituted pyrrole ring, the potential for process-related impurities and degradation products is significant. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3A guidelines, mandate strict control over impurities in new drug substances.[4][5][6][7][8] These guidelines establish thresholds for reporting, identifying, and qualifying impurities to ensure patient safety.[4][6] Therefore, a multi-faceted, or orthogonal, approach to purity analysis is not just best practice—it is a regulatory necessity.

Strategic Framework for Purity Assessment

A robust purity assessment is not a single experiment but a strategic workflow. It involves using multiple, complementary analytical techniques to build a comprehensive profile of the compound. Each technique offers unique insights, and their combined data provide a higher degree of confidence in the final purity value.

Orthogonal Analytical Approach

The core principle is to use methods that rely on different chemical or physical properties for separation and detection. This minimizes the risk of an impurity co-eluting with the main peak or being otherwise masked in one system. For our target compound, an effective strategy combines chromatographic separations, spectroscopic characterization, and elemental composition analysis.

Caption: Orthogonal workflow for comprehensive purity assessment.

Comparative Guide to Core Analytical Techniques

The selection of analytical methods should be tailored to the physicochemical properties of this compound and its likely impurities.

Technique Principle Primary Application for this Compound Advantages Limitations
HPLC-UV/PDA Differential partitioning between a liquid mobile phase and a solid stationary phase.Primary purity assay, quantification of non-volatile organic impurities.High sensitivity and specificity for UV-active compounds; excellent for routine quality control.[9]May not detect non-UV active or highly volatile impurities; requires reference standards for absolute quantification.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Detection of residual solvents and volatile/thermally stable process impurities (e.g., starting materials).[2]Excellent separation for volatile compounds; MS provides structural information for identification.[10][11][12]Not suitable for non-volatile or thermally labile compounds; derivatization may be required for the primary amine.
qNMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without a specific reference standard of the analyte; definitive structural confirmation.Inherently quantitative, providing a direct measure of purity against a certified internal standard.[13][14][15]Lower sensitivity compared to chromatographic methods; complex mixtures can lead to signal overlap.[14]
Elemental Analysis Combustion of the compound to convert elements into simple gases (CO₂, H₂O, N₂) for quantification.Confirmation of the empirical formula (C, H, N content).Fast, inexpensive, and provides fundamental confirmation of bulk composition.[16]Does not distinguish between the target compound and an isomer; insensitive to minor impurities unless they significantly alter the elemental ratio.
Thermal Analysis (TGA/DSC) TGA measures mass changes versus temperature; DSC measures heat flow differences versus temperature.Assessing thermal stability, presence of water/solvates, and melting point purity.[17]Provides crucial information on material stability and the presence of non-covalently bound species (e.g., water).[18][19][20]Not a separation technique; provides limited information on the identity of individual impurities.

Detailed Experimental Protocols

The trustworthiness of a purity assessment lies in meticulously validated and reproducible protocols. The following sections provide detailed, step-by-step methodologies designed for this compound.

Protocol 1: Purity by Reverse-Phase HPLC (RP-HPLC)

Causality: RP-HPLC is the workhorse for purity analysis of organic molecules like our target compound.[21] A C18 column is chosen for its hydrophobicity, which effectively retains the aromatic structure. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime. A phosphate buffer is used to control the ionization state of the primary amine, ensuring consistent peak shape and retention.

Caption: Standard workflow for RP-HPLC purity analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Rationale: A pH of 3.0 ensures the primary amine is fully protonated (pKa ~9-10), leading to sharp, symmetrical peaks.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Final concentration: ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.[22][23][24]

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm (Phenyl group chromophore).

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 90
      25 90
      26 30

      | 30 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Report any impurity exceeding the ICH reporting threshold (typically 0.05%).[6]

Protocol 2: Analysis of Volatiles by GC-MS

Causality: GC-MS is ideal for identifying residual solvents from the synthesis (e.g., toluene, THF) or volatile starting materials that would be difficult to detect by HPLC. Electron Ionization (EI) is used to create a reproducible fragmentation pattern that can be matched against spectral libraries (like NIST) for confident identification.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of ~1 mg/mL in a suitable volatile solvent like Dichloromethane.[10]

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (low-polarity phase), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow ~1 mL/min.

    • Oven Program:

      • Initial Temp: 50°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-500 amu.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) for peaks other than the main analyte.

    • Compare the mass spectrum of any detected impurity peak against the NIST/Wiley library for identification.

Protocol 3: Absolute Purity by Quantitative NMR (qNMR)

Causality: qNMR is a primary ratio method that determines purity by comparing the integral of a unique proton signal from the analyte against the integral of a known signal from a certified internal standard of high purity.[13][14] This provides an absolute purity value (w/w %) without needing a reference standard of the analyte itself. Maleic acid is a good standard here as it is non-volatile, stable, and has a sharp singlet in a clear region of the spectrum.

Step-by-Step Methodology:

  • Standard & Sample Preparation:

    • Accurately weigh ~10 mg of the compound and ~5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameters: Ensure full relaxation of all signals by setting a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated. Typically, D1 ≥ 30 seconds.

    • Acquire a standard proton (¹H) NMR spectrum.

  • Data Processing & Calculation:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the benzylic CH₂ protons) and a signal from the standard (e.g., the vinyl protons of maleic acid).

    • Calculate purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard (e.g., 99.9%+)

Conclusion and Recommendations

A single analytical technique is insufficient to declare the purity of a critical intermediate like this compound. A scientifically sound and regulatory-compliant assessment relies on an orthogonal approach.

  • For routine quality control and release: A validated RP-HPLC method is the primary tool for determining purity and impurity profiles.[9]

  • For comprehensive characterization and reference standard qualification: The HPLC result must be complemented by GC-MS for volatile impurities, qNMR for absolute purity determination, Elemental Analysis to confirm the empirical formula, and Thermal Analysis to check for solvates and stability.[16][17][20][25]

By integrating data from these diverse techniques, researchers and drug developers can establish a high-confidence purity value, ensuring the quality of their material and the integrity of their subsequent research and development efforts.

References

  • Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5–26. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]

  • ResearchGate. Characterization of pharmaceuticals using thermal analysis. ResearchGate. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmatutor. [Link]

  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(008). [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • NETZSCH Analyzing & Testing. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. NETZSCH. [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. Chemass. [Link]

  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]

  • National Center for Biotechnology Information. (2022). An International Study Evaluating Elemental Analysis. PMC - NIH. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. ResolveMass. [Link]

  • METTLER TOLEDO. Characterization of Pharmaceuticals Using Thermal Analysis Guide. METTLER TOLEDO. [Link]

  • ResearchGate. (2016). Quantitative 1H NMR spectroscopy. ResearchGate. [Link]

  • ECA Academy. Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)) (CPMP/ICH/2737/99). gmp-compliance.org. [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Publications. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • Elementar. Elemental analysis: operation & applications. Elementar. [Link]

  • PubMed. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. National Center for Biotechnology Information. [Link]

  • ResolveMass Laboratories Inc. (2025, September 17). Thermal Analysis Instruments (DSC, TGA). ResolveMass. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. [Link]

  • Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. Iran Silicate. [Link]

  • Oxford Academic. (1970). Behavior of Some Pyrrole Derivatives in Gas Chromatography. Journal of Chromatographic Science. [Link]

  • MDPI. (2021, July 19). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. MDPI. [Link]

  • ResearchGate. (2021, January 4). (PDF) Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • Redalyc. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. [Link]

  • National Center for Biotechnology Information. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. [Link]

  • ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. PMC. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Rasayan Journal. (2024, March 24). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Rasayan J. Chem. [Link]

  • DEVELOPMENT AND VALIDATION OF RP HPLC METHOD TO DETERMINE NANDROLONE PHENYLPROPIONATE IN DIFFERENT PHARMACEUTICAL FORMULATIONS. Acta Poloniae Pharmaceutica. [Link]pub/File/Acta_Poloniae/2010/6/735.pdf)

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Safety Operating Guide

Personal protective equipment for handling [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative safety and operational protocol for handling [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine. As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a system of defense based on the molecule's specific physicochemical behavior.

This compound is a dual-hazard building block : it combines the basicity and corrosivity of a primary benzylamine with the oxidative sensitivity of a pyrrole ring. Your handling strategy must address both immediate personal safety and long-term compound integrity .[1]

PART 1: The Personal Protective Shield (PPE Matrix)

The primary risk vector for this compound is mucous membrane destruction (due to the amine) and sensitization (due to the pyrrole moiety). Standard lab coats are insufficient; you must upgrade your barrier protection.

Critical PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Long-cuff, >5 mil)Permeation Defense: Benzylamines can rapidly permeate thin latex. The double layer creates a "sacrificial" outer barrier, allowing you to discard the top glove immediately upon contamination without exposing skin.
Eye/Face Defense Chemical Splash Goggles (Indirect Vented) + Face Shield (for >1g handling)Vapor Pressure & pH: The amine moiety is volatile and basic. Goggles seal the eyes from corrosive vapors that safety glasses cannot block.
Respiratory Fume Hood (Face Velocity >100 fpm) Contingency: NIOSH N95 + Organic Vapor CartridgeInhalation Toxicity: The pyrrole ring can be toxic upon inhalation. The amine causes immediate respiratory tract irritation (STOT-SE 3).
Body Armor Chemical-Resistant Apron (Tyvek or PVC) over Lab CoatSplash Radius: Amine spills on cotton lab coats can wick through to the skin. An impermeable apron prevents this "wicking" effect.

PART 2: Molecular Hazard Analysis (The "Why")

To handle this compound safely, you must understand why it reacts the way it does.

  • The Amine Threat (Basicity): The methanamine tail (-CH₂NH₂) is a primary amine. It is a strong nucleophile and a base . Upon contact with moisture in your eyes or respiratory tract, it generates hydroxide ions (

    
    ), leading to immediate caustic burns. This is why eye protection is non-negotiable .
    
  • The Pyrrole Instability (Oxidation): The 2,5-dimethylpyrrole core is electron-rich. While the methyl groups provide some steric protection, the ring is still susceptible to oxidative polymerization when exposed to air and light.

    • Visual Indicator: If the compound turns from off-white/pale yellow to brown/black, it has oxidized (likely forming polypyrrole-like impurities).

    • Safety Implication: Oxidized pyrroles can form unknown sensitizers. Do not handle degraded material without upgraded respiratory protection.

PART 3: Operational Protocol (Step-by-Step)

Phase A: Pre-Handling Preparation
  • Atmospheric Control: Ensure your fume hood is active. If possible, handle the solid under an inert atmosphere (Nitrogen or Argon glovebox) to preserve purity, though a well-ventilated hood is sufficient for safety.

  • Decontamination Zone: Prepare a beaker of dilute acetic acid (5%) or citric acid. This will serve as your "neutralization station" for contaminated wipes or spatulas.

Phase B: Weighing & Solubilization
  • Static Control: Pyrrole derivatives are often fluffy, static-prone solids. Use an antistatic gun or a polonium strip near the balance to prevent the powder from "jumping" onto your gloves.

  • Solvent Choice:

    • Preferred: DMSO, Methanol, or DCM (Dichloromethane).

    • Avoid: Acetone (can react with the primary amine to form an imine).

    • Procedure: Add solvent slowly. The dissolution may be slightly exothermic due to amine solvation.

Phase C: Reaction Monitoring
  • TLC Monitoring: When spotting TLC plates, use a capillary tube. Do not waft the plate to dry it; use a heat gun inside the hood. The amine vapors are potent.

  • Quenching: If used in a reaction, quench any excess amine with a mild acid (e.g., 1M HCl) carefully, as this generates heat.

PART 4: Storage & Disposal Strategy

Storage (Compound Integrity)
  • Temperature: Store at -20°C (Freezer) .

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vial (protects from light) with a Teflon-lined cap (prevents amine leaching).

Disposal Matrix

Do NOT pour down the drain. The pyrrole is toxic to aquatic life, and the amine is corrosive.

  • Liquid Waste: Collect in a designated "Basic Organic Waste" container.

  • Solid Waste: Contaminated gloves and paper towels should be double-bagged and labeled "Toxic/Corrosive Solid Waste."

  • Destruction Method: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle nitrogen oxides).

PART 5: Visual Safety Logic (Decision Tree)

The following diagram illustrates the decision-making process for handling spills or exposure events involving this compound.

SafetyProtocol Start Incident Detected: This compound Type Identify Incident Type Start->Type Spill Spill / Release Type->Spill Exposure Personal Exposure Type->Exposure SmallSpill Small Spill (<5g) Spill->SmallSpill LargeSpill Large Spill (>5g) Spill->LargeSpill Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin 1. Remove Clothing 2. Wash with Soap/Water (15m) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush Eye Station (15m) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Medical Eval Inhale->Action_Inhale CleanSmall 1. Absorb with Vermiculite 2. Neutralize (Dilute Acid) 3. Double Bag SmallSpill->CleanSmall CleanLarge 1. Evacuate Lab 2. Call EHS/Hazmat 3. Do Not Attempt Cleanup LargeSpill->CleanLarge

Figure 1: Incident Response Logic Flow. This decision tree prioritizes personnel safety over compound recovery.

References

  • PubChem. Compound Summary for Pyrrole Derivatives & Amines (General Safety). National Library of Medicine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.